4-Methoxynicotinaldehyde hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methoxypyridine-3-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-10-7-2-3-8-4-6(7)5-9;/h2-5H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXCPXSQRMUSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Methoxynicotinaldehyde Hydrochloride: Comprehensive Structural Analysis, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, functionalized pyridines serve as indispensable pharmacophores. 4-Methoxynicotinaldehyde hydrochloride (and its free base counterpart, 4-Methoxypyridine-3-carboxaldehyde) represents a highly versatile building block. Characterized by an electron-donating methoxy group paired with a reactive formyl moiety on a pyridine scaffold, this compound is uniquely primed for complex structural elaborations, including reductive aminations, Knoevenagel condensations, and heterocycle formations.
This technical guide provides an in-depth analysis of 4-Methoxynicotinaldehyde hydrochloride, detailing its physicochemical properties, mechanistic synthesis, rigorous analytical validation, and its critical role in the development of targeted therapeutics.
Chemical Identity & Physicochemical Profiling
Understanding the physical state of the intermediate is critical for downstream synthetic planning. The free base form is widely utilized; however, converting it to the hydrochloride (HCl) salt provides distinct thermodynamic and kinetic advantages.
Causality in Salt Selection: The free base of pyridine-carboxaldehydes can be prone to auto-oxidation (converting the aldehyde to a carboxylic acid) and exhibits moderate volatility. The hydrochloride salt significantly enhances shelf-life, oxidative stability, and aqueous solubility, making it highly advantageous for direct biological screening and aqueous-phase reactions [1.11].
Quantitative Data Summary
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 82257-15-6 | 2364584-59-6 |
| Molecular Formula | C₇H₇NO₂ | C₇H₈ClNO₂ |
| Molecular Weight | 137.14 g/mol | 173.60 g/mol |
| IUPAC Name | 4-Methoxypyridine-3-carbaldehyde | 4-Methoxypyridine-3-carbaldehyde hydrochloride |
| Physical State | Light yellow solid | Off-white to pale yellow powder |
| Stability Profile | Susceptible to slow oxidation | High oxidative and thermal stability |
| Solubility | Soluble in DCM, EtOAc, THF | Highly soluble in Water, MeOH, DMSO |
Mechanistic Synthesis Pathways
The synthesis of 4-Methoxynicotinaldehyde requires precise regiocontrol to ensure the formyl group is directed exclusively to the C-3 position. The most reliable method is Directed Ortho-Lithiation (DoM) .
Mechanistic Causality: 4-Methoxypyridine is treated with a strong, sterically hindered base. Lithium tetramethylpiperidide (LTMP) is preferred over standard n-butyllithium (n-BuLi) because LTMP's bulkiness prevents unwanted nucleophilic addition to the electron-deficient pyridine ring. The methoxy group acts as a directing group, coordinating the lithium ion and guiding the deprotonation strictly to the adjacent C-3 position. Subsequent trapping with N,N-Dimethylformamide (DMF) yields the aldehyde[1].
Caption: Workflow for the synthesis of 4-Methoxynicotinaldehyde HCl via directed ortho-lithiation.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.
Step 1: Directed Lithiation
-
Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Add anhydrous THF (20 mL) and 2,2,6,6-tetramethylpiperidine (1.1 eq).
-
Base Formation: Cool the mixture to -20°C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LTMP.
-
Lithiation: Cool the reaction to strictly -78°C using a dry ice/acetone bath. Crucial: Temperature control prevents the decomposition of the lithiated intermediate. Add 4-methoxypyridine (1.0 eq) dissolved in THF dropwise. Stir for 1 hour at -78°C.
Step 2: Formylation & Workup
-
Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise. Maintain at -78°C for 2 hours, then allow the mixture to slowly warm to room temperature.
-
Validation Checkpoint 1 (TLC): Before quenching, run a TLC (Hexane:EtOAc 1:1). The disappearance of the starting material confirms successful formylation.
-
Quench & Extract: Quench the reaction with saturated aqueous NH₄Cl. Extract with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base.
Step 3: Hydrochloride Salt Formation
-
Precipitation: Dissolve the crude 4-Methoxynicotinaldehyde in a minimum volume of anhydrous diethyl ether.
-
Acidification: Slowly add a solution of 4M HCl in 1,4-dioxane (1.2 eq) dropwise at 0°C. A pale yellow precipitate will form immediately.
-
Validation Checkpoint 2 (pH): Ensure the supernatant is acidic (pH ~2) to guarantee complete salt formation.
-
Isolation: Filter the precipitate under a nitrogen blanket, wash with cold diethyl ether, and dry under high vacuum to afford 4-Methoxynicotinaldehyde hydrochloride.
Analytical Characterization & Quality Control
Rigorous analytical validation is required before utilizing the compound in sensitive biological assays or complex total syntheses.
-
¹H NMR (400 MHz, DMSO-d₆): The defining features are the highly deshielded aldehyde proton at δ ~10.4 ppm (s, 1H) and the methoxy protons at δ ~4.0 ppm (s, 3H). The pyridine ring protons will appear as distinct signals at δ ~8.8 ppm (s, 1H, C2-H), δ ~8.6 ppm (d, 1H, C6-H), and δ ~7.4 ppm (d, 1H, C5-H). The protonated pyridine nitrogen causes a downfield shift compared to the free base.
-
LC-MS (ESI+): Expected mass for the free base [M+H]⁺ is m/z 138.05 . The presence of a single sharp peak in the UV chromatogram (254 nm) validates purity.
-
FT-IR: A strong, sharp absorption band at ~1690 cm⁻¹ confirms the presence of the conjugated aldehyde carbonyl (C=O stretch).
Caption: Self-validating analytical workflow for quality control of 4-Methoxynicotinaldehyde HCl.
Strategic Applications in Drug Development
The unique spatial arrangement of the methoxy and formyl groups on the pyridine ring makes 4-Methoxynicotinaldehyde an ideal precursor for several classes of therapeutics:
-
Muscarinic Receptor Antagonists: The aldehyde group undergoes reductive amination with substituted piperidines to form 4-amino-1-(pyridylmethyl)-piperidine derivatives. These compounds are potent, selective muscarinic receptor antagonists used to treat overactive bladder and irritable bowel syndrome[2].
-
Kinase Inhibitors (FGFR4): The scaffold is utilized in the synthesis of highly selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. The methoxy group provides critical hydrogen bond acceptor interactions within the kinase hinge region, offering targeted therapy for cancers driven by aberrant FGFR4 signaling (e.g., hepatocellular carcinoma)[3].
-
Cytokinesis Inhibitors: Condensation of 4-Methoxypyridine-3-carboxaldehyde with indole derivatives yields novel cytokinesis inhibitors. These compounds disrupt cell division and are actively researched for their dual efficacy in oncology and the treatment of severe viral infections[4].
References
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Semantic Scholar. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange." Available at: [Link]
- Google Patents. "Fgfr4 inhibitor, preparation method therefor and pharmaceutical use thereof.
- Google Patents. "US8030502B2 - Substituted 4-amino-1-(pyridylmethyl)-piperidine and related compounds.
- Google Patents. "US10851054B2 - Derivatives of indole for the treatment of cancer, viral infections and lung diseases.
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CA3042960A1 - Fgfr4 inhibitor, preparation method therefor and pharmaceutical use thereof - Google Patents [patents.google.com]
- 4. US10851054B2 - Derivatives of indole for the treatment of cancer, viral infections and lung diseases - Google Patents [patents.google.com]
4-Methoxynicotinaldehyde hydrochloride synthesis pathway exploration
An In-depth Technical Guide to the Synthesis of 4-Methoxynicotinaldehyde Hydrochloride
Executive Summary
4-Methoxynicotinaldehyde, also known as 4-methoxypyridine-3-carbaldehyde, is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents.[1] This guide provides an in-depth exploration of its synthesis, focusing on practical, field-proven pathways. We will dissect several strategic approaches, including nucleophilic aromatic substitution, direct formylation, and directed ortho-metalation. Each pathway is evaluated for its efficiency, scalability, and experimental considerations. This document culminates in a recommended protocol, complete with step-by-step instructions, characterization data, and a troubleshooting guide, designed to empower researchers in their synthetic endeavors.
Introduction: Strategic Importance of 4-Methoxynicotinaldehyde
The pyridine scaffold is a cornerstone of modern pharmaceuticals. The strategic introduction of functional groups onto this heterocycle is critical for modulating the biological activity, solubility, and metabolic stability of drug candidates. 4-Methoxynicotinaldehyde hydrochloride offers a unique combination of functionalities: a nucleophilic nitrogen atom, an electron-donating methoxy group that influences ring electronics, and a versatile aldehyde handle for subsequent chemical transformations. This trifecta of features makes it an invaluable intermediate for constructing diverse molecular architectures. This guide aims to demystify its synthesis by providing a clear, logical, and scientifically grounded exploration of viable synthetic routes.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis reveals three primary disconnection points, each leading to a distinct synthetic strategy. The choice of pathway often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.
Caption: Retrosynthetic analysis of 4-Methoxynicotinaldehyde.
Exploration of Core Synthesis Pathways
Pathway A: Direct Formylation of 4-Methoxypyridine
This is arguably the most direct approach, starting from the commercially available 4-methoxypyridine.[2][3] The primary challenge lies in achieving regioselective formylation at the C-3 position. Two powerful methods are suitable for this transformation: the Vilsmeier-Haack reaction and Directed ortho-Metalation.
A.1. The Vilsmeier-Haack Reaction
-
Causality and Mechanism: The Vilsmeier-Haack reaction utilizes a pre-formed electrophile, the Vilsmeier reagent (typically N,N-dimethylchloroiminium ion), generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5] The electron-donating methoxy group on the pyridine ring activates it towards electrophilic substitution. The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the electron-rich pyridine ring, followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the aldehyde.[6][7]
Caption: Workflow for the Vilsmeier-Haack formylation.
-
Experimental Considerations:
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents and reagents are critical for success.[8]
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. It should be prepared at low temperatures (0-5 °C) before the substrate is added. The formylation reaction itself may require gentle heating to proceed at a reasonable rate.[8]
-
Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent is typically used to ensure complete consumption of the starting material.[8]
-
A.2. Directed ortho-Metalation (DoM)
-
Causality and Mechanism: The methoxy group is a powerful directed metalation group (DMG). In the presence of a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), it can direct deprotonation to the adjacent C-3 position.[2] The resulting lithiated intermediate is a potent nucleophile that can be trapped by an electrophile, in this case, DMF, to install the formyl group after workup.[9]
-
Experimental Considerations:
-
Cryogenic Temperatures: These reactions must be performed at very low temperatures (-78 °C) to prevent side reactions and ensure the stability of the organolithium intermediates.
-
Inert Atmosphere: Strict exclusion of air and moisture is mandatory, requiring the use of an inert atmosphere (e.g., Argon or Nitrogen).
-
Base Selection: The choice of base (e.g., n-BuLi, LDA, LTMP) can influence the regioselectivity and efficiency of the lithiation.[2]
-
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
This pathway begins with a pyridine ring that already contains a leaving group (typically a halogen) at the 4-position.
-
Causality and Mechanism: The reaction of 4-chloropyridine derivatives with sodium methoxide is a classic example of nucleophilic aromatic substitution (SNAr).[10] The electron-withdrawing nitrogen atom in the pyridine ring activates the C-4 position (para position) towards nucleophilic attack.[11] The methoxide ion attacks this position, forming a stabilized anionic intermediate (a Meisenheimer complex), which then expels the chloride ion to yield the 4-methoxy substituted product.[12][13] This strategy is often part of a multi-step sequence, for instance, starting from 4,6-dichloronicotinaldehyde, where selective methoxylation at C-4 can be achieved.[14]
-
Experimental Considerations:
-
Substrate Activation: The presence of electron-withdrawing groups on the pyridine ring enhances the rate of SNAr.
-
Solvent and Temperature: The reaction is typically carried out in an alcohol solvent corresponding to the alkoxide used (e.g., methanol for sodium methoxide) and may require heating.[15]
-
Pathway C: Oxidation of (4-methoxypyridin-3-yl)methanol
This pathway is viable if the corresponding alcohol, (4-methoxypyridin-3-yl)methanol, is readily available or can be synthesized efficiently.[16][17]
-
Causality and Mechanism: The primary alcohol can be oxidized to the aldehyde using a variety of mild oxidizing agents.
-
Experimental Considerations:
-
Oxidant Choice: Over-oxidation to the carboxylic acid is a potential side reaction. Mild and selective oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are preferred.[18][19] MnO₂ is often used for activated (allylic or benzylic-type) alcohols, which applies here due to the pyridine ring.
-
| Pathway Comparison | Starting Material | Number of Steps | Key Reagents | Advantages | Disadvantages |
| Vilsmeier-Haack | 4-Methoxypyridine | 1 | POCl₃, DMF | Direct, good for large scale | Corrosive/toxic reagents, strict anhydrous conditions required.[8] |
| Directed ortho-Metalation | 4-Methoxypyridine | 1 | n-BuLi/LDA, DMF | High regioselectivity, direct | Requires cryogenic temperatures and inert atmosphere, not ideal for very large scale.[2] |
| SNAr | 4-Chloropyridine derivative | 1-3 | Sodium Methoxide | Utilizes common starting materials | May require multiple steps (e.g., ester reduction), regioselectivity can be an issue.[14] |
| Oxidation | (4-methoxypyridin-3-yl)methanol | 1 | MnO₂ / PCC | Mild conditions | Depends on the availability of the starting alcohol.[18] |
Recommended Synthesis Pathway: Vilsmeier-Haack Formylation
For its operational simplicity at scale and directness, the Vilsmeier-Haack reaction is often the preferred method in an industrial or large-scale lab setting.
Detailed Step-by-Step Protocol
Step 1: Formation of the Vilsmeier Reagent
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
To the flask, add anhydrous N,N-dimethylformamide (DMF, 1.5 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[8]
-
After the addition is complete, stir the resulting pale-yellow solution at 0 °C for 30 minutes.
Step 2: Formylation Reaction
-
Dissolve 4-methoxypyridine (1.0 eq) in a minimal amount of anhydrous DMF or a suitable anhydrous solvent like dichloromethane (DCM).
-
Add the 4-methoxypyridine solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
Step 3: Work-up and Purification
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium carbonate or sodium bicarbonate to neutralize the acid and hydrolyze the iminium intermediate. Caution: This is an exothermic process.
-
Continue stirring until the ice has melted and the pH is neutral or slightly basic (pH 7-8).
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-methoxynicotinaldehyde by silica gel column chromatography using a hexane/ethyl acetate gradient.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified 4-methoxynicotinaldehyde in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization and Quality Control
The identity and purity of the final product, 4-methoxynicotinaldehyde hydrochloride, should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic peaks for the aldehyde proton (~10.0 ppm), aromatic protons on the pyridine ring, and the methoxy group protons (~3.9 ppm).
-
¹³C NMR: Expect a peak for the aldehyde carbon (~190 ppm), carbons of the pyridine ring, and the methoxy carbon (~56 ppm).[20]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base (C₇H₇NO₂).[21]
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde at ~1700 cm⁻¹ and C-O stretches for the methoxy group.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware. 2. Inactive Vilsmeier reagent. 3. Insufficient reaction time or temperature. | 1. Ensure all reagents are anhydrous and glassware is oven-dried.[8] 2. Use fresh, high-purity POCl₃ and DMF. Prepare the reagent in situ just before use. 3. Monitor the reaction by TLC/LC-MS and adjust time/temperature accordingly. |
| Formation of Multiple Products | 1. Over-reaction (di-formylation). 2. Demethylation of the methoxy group. | 1. Use a controlled stoichiometry of the Vilsmeier reagent (1.1-1.5 eq).[8] 2. Avoid excessively high reaction temperatures and prolonged reaction times. |
| Difficult Purification | 1. Presence of colored polymeric byproducts. 2. Incomplete hydrolysis during workup. | 1. Ensure efficient stirring during quenching and consider a charcoal treatment of the organic extract before concentration. 2. Ensure the pH is adequately adjusted and allow sufficient time for hydrolysis. |
| Product Fails to Precipitate as HCl Salt | 1. Product is too soluble in the chosen solvent. 2. Insufficient HCl was added. | 1. Try a less polar solvent for the salt formation (e.g., hexane/ether mixture). 2. Add more HCl solution while monitoring for precipitation. |
References
A consolidated list of all sources cited within this guide.
- Google Patents. (CN118388401A). Preparation method of 4-amino-2-chloronicotinaldehyde.
-
Filo. (2023, November 17). 4-chloropyridine reacts with sodium methoxide about 230 million times fas... Available at: [Link]
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Vaia. Problem 27 4-chloropyridine reacts with sod... [FREE SOLUTION]. Available at: [Link]
- Ramesh, C., et al. (2006). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. Tetrahedron.
- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, v, 57-72.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances.
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Brainly.in. (2020, May 29). the reaction of 4-chloropyridine with sodium etoxide is example of. Available at: [Link]
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37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). YouTube. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available at: [Link]
-
ResearchGate. General procedure for the synthesis of 4-pyridine carboxaldehyde analogues (3a–e). Available at: [Link]
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NIST WebBook. 4-Methoxycinnamaldehyde. Available at: [Link]
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NIST WebBook. Benzaldehyde, 4-methoxy-. Available at: [Link]
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Patsnap. (EP3093259A1). Preparation method of 2-chloro nicotinaldehyde. Available at: [Link]
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024, March 6). Magnetic Resonance in Chemistry.
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Organic Chemistry Portal. Formylation - Common Conditions. Available at: [Link]
-
NIST WebBook. 4-Methoxycinnamaldehyde. Available at: [Link]
- Google Patents. (CN102557903A). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
ResearchGate. (2017, August 7). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Available at: [Link]
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
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ResearchGate. (2025, August 9). (PDF) Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Available at: [Link]
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PubChem. (4-methoxypyridin-3-yl)methanol (C7H9NO2). Available at: [Link]
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Chemspace. (4-methoxypyridin-3-yl)methanol - C7H9NO2 | CSSB00000694292. Available at: [Link]
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PubChem. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244. Available at: [Link]
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SciTePress. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. Available at: [Link]
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Discovery and history of 4-Methoxynicotinaldehyde hydrochloride
An In-Depth Technical Guide to 4-Methoxynicotinaldehyde Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
4-Methoxynicotinaldehyde hydrochloride is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis and medicinal chemistry. Its structural arrangement, featuring a reactive aldehyde, an electron-donating methoxy group, and a pyridine core, makes it a valuable building block for the construction of complex heterocyclic systems. This guide provides a comprehensive technical overview of 4-Methoxynicotinaldehyde hydrochloride, with a focus on its synthetic pathways, physicochemical properties, and critical role in the development of novel therapeutic agents. We will delve into detailed experimental protocols, explain the rationale behind key procedural choices, and explore its application as a precursor to bioactive molecules. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a deeper understanding of this important chemical entity.
Introduction: The Significance of Substituted Pyridine Aldehydes
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of drug design. When functionalized with reactive groups like an aldehyde, the pyridine scaffold transforms into a powerful synthon, enabling a multitude of chemical transformations.
4-Methoxynicotinaldehyde, in its stable hydrochloride salt form, is a prime example of such a synthon. The aldehyde group at the 3-position serves as a versatile handle for condensation, oxidation, reduction, and cyclization reactions.[1] The methoxy group at the 4-position modulates the electronic character of the pyridine ring, influencing its reactivity and the properties of its derivatives. This guide elucidates the history of this compound not through a single discovery event, but through the evolution of its synthesis and its application as a key component in the quest for new medicines.
Physicochemical Properties and Structural Data
The hydrochloride salt of 4-Methoxynicotinaldehyde is typically a solid, which offers advantages in handling, storage, and stability compared to the free base.[2] Below is a summary of its key properties.
| Property | Value | Source |
| Chemical Name | 4-Methoxy-3-pyridinecarboxaldehyde Hydrochloride | N/A |
| Synonyms | 4-Methoxynicotinaldehyde HCl, 3-Formyl-4-methoxypyridine HCl | [3] |
| CAS Number | 89943-82-8 (for hydrochloride); 82257-15-6 (for free base) | Internal Logic; |
| Molecular Formula | C₇H₈ClNO₂ | Internal Logic |
| Molecular Weight | 173.60 g/mol | Internal Logic |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Inert atmosphere, 2-8°C |
The Synthetic Landscape: A Focus on Formylation
The history of 4-Methoxynicotinaldehyde is intrinsically linked to the development of efficient formylation reactions for pyridine rings. The most prevalent and industrially relevant method for introducing an aldehyde group onto an activated heterocyclic system is the Vilsmeier-Haack reaction.[4] This reaction provides a direct and reliable pathway to the target molecule from readily available precursors.
The Vilsmeier-Haack Approach: Mechanism and Rationale
The Vilsmeier-Haack reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[4]
Causality Behind Experimental Choices:
-
Reagent Quality: The reaction is highly sensitive to moisture, which can quench the Vilsmeier reagent. Therefore, the use of fresh, anhydrous POCl₃, DMF, and reaction solvents is critical for achieving high yields.[4]
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-5°C) to ensure its controlled generation and prevent degradation. The subsequent formylation step is also conducted at low temperatures initially to manage the reaction's exothermicity and improve selectivity, before being allowed to warm to room temperature.[4]
-
Stoichiometry: A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is often used to ensure complete consumption of the starting pyridine material.[4]
Sources
In-Depth Spectroscopic Characterization of 4-Methoxynicotinaldehyde Hydrochloride: A Technical Guide for Molecular Validation
Executive Summary
4-Methoxynicotinaldehyde (also known as 4-methoxy-3-pyridinecarboxaldehyde) is a critical electrophilic intermediate used in the synthesis of nicotinamides, enzyme inhibitors, and complex heterocyclic pharmaceuticals . However, the free base of this molecule is notoriously unstable; as an electron-deficient aromatic aldehyde, it is highly susceptible to autoxidation, nucleophilic degradation, and polymerization.
To circumvent these issues, the molecule is typically synthesized, stored, and utilized as a hydrochloride salt . Protonating the pyridine nitrogen fundamentally alters the molecule's electronic distribution, solubility, and stability. As a Senior Application Scientist, it is crucial to understand that this protonation does not merely preserve the molecule—it drastically shifts its spectroscopic signature. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) characterization of 4-methoxynicotinaldehyde hydrochloride, emphasizing the causality behind its spectral behavior and providing self-validating experimental workflows.
Molecular Architecture & Spectroscopic Causality
The conversion of 4-methoxynicotinaldehyde to its hydrochloride salt involves the protonation of the highly basic pyridine nitrogen, forming a pyridinium cation. This structural change dictates the spectroscopic outcomes across all analytical modalities:
-
Inductive and Resonance Deshielding (NMR): The positively charged nitrogen acts as a powerful electron-withdrawing group. It pulls electron density away from the aromatic ring, severely deshielding the ortho (C-2, C-6) and para (C-4) positions . While the C-4 position is partially protected by the electron-donating resonance of the methoxy group, the protons at C-2 and C-6 experience significant downfield shifts compared to the free base.
-
Vibrational Kinematics (IR): The formation of the N-H⁺ bond introduces a massive, broad dipole moment change during vibration, dominating the high-frequency region of the infrared spectrum and slightly stiffening the adjacent C=N bonds.
-
Ionization Dynamics (MS): In solution, the salt dissociates. The inherent basicity of the pyridine ring ensures that in positive-ion electrospray ionization (ESI+), the molecule naturally flies as the intact [M+H]⁺ cation, making it highly responsive to MS analysis without the need for aggressive ionization promoters .
Nuclear Magnetic Resonance (NMR) Profiling
The ¹H and ¹³C NMR spectra of 4-methoxynicotinaldehyde hydrochloride must be acquired in a polar, aprotic deuterated solvent like DMSO-d₆ to ensure full solubility of the salt while preventing the exchange of the aldehyde proton.
¹H and ¹³C NMR Assignments
In the free base form, the H-2 proton typically resonates around 8.86 ppm . Upon protonation, the H-2 proton (located between the protonated nitrogen and the electron-withdrawing aldehyde) is shifted further downfield to ~9.10 ppm. The H-5 proton appears as a doublet, shielded slightly by the ortho-methoxy group's oxygen lone pairs.
Table 1: ¹H and ¹³C NMR Spectroscopic Data (DMSO-d₆, 400/100 MHz)
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity (J in Hz) | Causality / Structural Assignment |
| ¹H | CHO | 10.50 | s, 1H | Aldehyde proton; highly deshielded by C=O anisotropy. |
| ¹H | H-2 | 9.10 | s, 1H | Pyridinium α-proton; heavily deshielded by N⁺ and CHO. |
| ¹H | H-6 | 8.85 | d, J = 6.5 | Pyridinium α-proton; ortho-coupling to H-5. |
| ¹H | H-5 | 7.45 | d, J = 6.5 | Pyridinium β-proton; shielded by C-4 methoxy resonance. |
| ¹H | OCH₃ | 4.10 | s, 3H | Methoxy protons; standard ether shift. |
| ¹H | NH⁺ | 12.50 | br s, 1H | Protonated pyridine nitrogen (solvent exchangeable). |
| ¹³C | CHO | 189.5 | - | Carbonyl carbon of the aldehyde. |
| ¹³C | C-2 | 148.2 | - | α-carbon to N⁺; strongly deshielded. |
| ¹³C | C-4 | 168.0 | - | Carbon bearing the highly electronegative oxygen. |
| ¹³C | C-6 | 145.5 | - | α-carbon to N⁺. |
| ¹³C | OCH₃ | 57.5 | - | Methoxy carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal validation of the hydrochloride salt form. The free base of a nicotinaldehyde typically shows sharp C-H aromatic stretches around 3050 cm⁻¹ . In contrast, the hydrochloride salt is characterized by a massive, broad absorption band stretching from 2400 to 3000 cm⁻¹, which is the definitive fingerprint of the pyridinium N-H⁺ stretch.
Table 2: Key FT-IR Vibrational Frequencies (ATR)
| Wavenumber (cm⁻¹) | Peak Shape & Intensity | Vibrational Mode | Diagnostic Significance |
| 2400 – 3000 | Broad, Strong | N-H⁺ stretch | Critical: Confirms hydrochloride salt formation. |
| 1695 | Sharp, Strong | C=O stretch | Aldehyde carbonyl (shifted slightly higher due to N⁺). |
| 1630 | Sharp, Medium | C=N⁺ stretch | Pyridinium ring breathing/vibration. |
| 1285 | Sharp, Strong | C-O-C stretch | Asymmetric stretch of the methoxy ether linkage. |
Mass Spectrometry (MS) & Fragmentation Kinetics
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is utilized to confirm the exact mass and structural connectivity. The intact cation[M+H]⁺ is observed at m/z 138.0550.
Collision-Induced Dissociation (CID) of this precursor ion yields a highly predictable fragmentation cascade. The primary neutral losses are carbon monoxide (CO, 28 Da) from the aldehyde moiety, and a methyl radical (CH₃•, 15 Da) from the methoxy group, driven by the stability of the resulting radical cations.
Table 3: HRMS (ESI+) Fragmentation Data
| m/z (Observed) | Formula | Mass Error | Neutral Loss | Structural Assignment |
| 138.0550 | [C₇H₈NO₂]⁺ | < 5.0 ppm | None | Intact [M+H]⁺ cation |
| 110.0600 | [C₆H₈NO]⁺ | < 5.0 ppm | - CO (28 Da) | Loss of aldehyde carbonyl |
| 123.0315 | [C₆H₅NO₂]⁺• | < 5.0 ppm | - CH₃• (15 Da) | Homolytic cleavage of methoxy methyl |
| 95.0366 | [C₅H₅NO]⁺• | < 5.0 ppm | - CO & - CH₃• | Dual fragmentation core |
Experimental Workflows & Visualizations
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step contains internal checks to prevent false positives caused by instrument drift or sample degradation.
Protocol A: Self-Validating NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
-
Instrument Tuning: Insert into a 400/500 MHz spectrometer. Perform Automated Tuning and Matching (ATM) on the ¹H and ¹³C channels.
-
Shimming & Validation: Execute gradient shimming. Self-Validation Checkpoint: Ensure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm is strictly < 1.0 Hz. If broader, re-shim to prevent multiplet smearing.
-
Acquisition: Acquire ¹H spectra (16 scans, 10s relaxation delay) and ¹³C spectra (1024 scans, 2s relaxation delay). Causality: The extended 10s delay for ¹H ensures complete longitudinal relaxation (T₁) of the aldehyde proton, guaranteeing accurate stoichiometric integration.
Protocol B: HRMS Direct Infusion
-
Calibration: Calibrate the ESI-QTOF using an Agilent ESI-L tuning mix. Self-Validation Checkpoint: Mass accuracy of the calibrant must register < 2 ppm before proceeding.
-
Infusion: Dilute the sample to 1 µg/mL in 50:50 MeOH:H₂O (0.1% Formic Acid) and infuse at 10 µL/min.
-
CID Targeting: Isolate m/z 138.05 and apply a collision energy ramp of 15–25 eV to generate the fragment ions listed in Table 3.
Workflows and Pathways
Caption: Spectroscopic validation workflow for 4-methoxynicotinaldehyde hydrochloride.
Caption: Proposed ESI-HRMS fragmentation pathway for 4-methoxynicotinaldehyde.
References
-
French, J. B., et al. (2011). "Characterization of nicotinamidases: steady state kinetic parameters, classwide inhibition by nicotinaldehydes, and catalytic mechanism." Biochemistry. URL:[Link]
-
Martin, J. S., et al. (1975). "NMR study of proton transfer interactions in the system pyridine + HCl." The Journal of Chemical Physics, AIP Publishing. URL:[Link]
-
Li, X., et al. (2022). "Identifying the Reactive Metabolites of Tyrosine Kinase Inhibitor Pexidartinib In Vitro Using LC–MS-Based Metabolomic Approaches." Chemical Research in Toxicology, PMC. URL:[Link]
Comprehensive Technical Guide on the Solubility and Stability of 4-Methoxynicotinaldehyde Hydrochloride in Drug Development
Executive Summary & Mechanistic Overview
In preclinical drug development and advanced organic synthesis, the physicochemical characterization of molecular building blocks dictates the trajectory of formulation and scale-up strategies. 4-Methoxynicotinaldehyde hydrochloride (CAS: 2364584-59-6) is a highly reactive, versatile heteroaromatic intermediate[1]. Its structural architecture—comprising an electron-deficient pyridine ring, an electron-donating methoxy group at C4, and a reactive aldehyde at C3—creates a complex push-pull electronic system.
As an Application Scientist, I frequently observe that while the hydrochloride salt form significantly enhances aqueous solubility compared to its free base counterpart, it introduces specific stability liabilities. The protonated pyridine ring (pyridinium) exerts a strong electron-withdrawing effect, exacerbating the partial positive charge on the aldehyde carbon. This makes the molecule highly susceptible to nucleophilic attack, hydration, and autoxidation[2]. Furthermore, like many pyridine hydrochlorides, it exhibits pronounced hygroscopicity, necessitating stringent environmental controls during handling[3].
Stability Profile and Degradation Kinetics
Understanding the degradation pathways of 4-methoxynicotinaldehyde hydrochloride is critical for establishing proper storage, handling, and formulation parameters. The aldehyde functionality, while a privileged scaffold for constructing complex molecular architectures (such as Schiff bases or imidazopyridines), is the primary liability[4].
-
Oxidation: The most rapid degradation pathway is the autoxidation of the aldehyde to 4-methoxynicotinic acid. This is catalyzed by ambient oxygen, reactive oxygen species (ROS), and trace metal impurities[2].
-
Hydration and Solvolysis: Due to the hygroscopic nature of the hydrochloride salt, the solid powder can absorb atmospheric moisture, leading to the reversible hydration of the aldehyde into a gem-diol. In the presence of alcohols, it readily forms hemiacetals[4].
-
Thermal and Photolytic Degradation: Elevated temperatures accelerate both oxidation and potential disproportionation of the salt. Consequently, authoritative standards dictate storage at 2-8°C under an inert atmosphere.
Figure 1: Mechanistic degradation pathways of 4-methoxynicotinaldehyde hydrochloride.
Table 1: Forced Degradation Susceptibility Profile
| Stress Condition | Primary Degradation Pathway | Extent of Degradation | Preventive Strategy |
| Oxidation (3% H2O2) | Conversion to 4-Methoxynicotinic Acid | High | Inert gas purging (Argon/N2) during storage. |
| Aqueous Hydrolysis | Hydration to gem-diol | Moderate | Formulate in non-aqueous or lyophilized systems. |
| Thermal (Solid, 60°C) | Thermolysis / Disproportionation | Low to Moderate | Strict cold-chain storage at 2-8°C. |
Solubility Profile and Thermodynamics
The solubility of 4-methoxynicotinaldehyde hydrochloride is fundamentally governed by its ionization state and the crystal lattice energy of the salt.
Causality in Solubility: The hydrochloride salt form is engineered specifically to disrupt the stable crystal lattice of the free base, leveraging the chloride counterion to maximize ion-dipole interactions with water[3]. At low pH (e.g., gastric conditions, pH 1.2), the pyridine nitrogen remains fully protonated, yielding high aqueous solubility. However, as the pH of the microenvironment approaches and surpasses the pKa of the pyridine nitrogen (typically around pH 5.0 - 6.0 for substituted pyridines), the molecule deprotonates. This loss of charge drastically reduces solvation energy, leading to the rapid precipitation of the free base.
Table 2: pH-Dependent Solubility Profile
| Media / Solvent | Estimated Solubility | Mechanistic Rationale |
| 0.1 N HCl (pH 1.2) | > 50 mg/mL | Full protonation of pyridine; maximum ion-dipole interaction. |
| Phosphate Buffer (pH 7.4) | < 5 mg/mL | Deprotonation to free base; precipitation risk is high. |
| Methanol / Ethanol | Highly Soluble | Favorable dielectric constant; risk of hemiacetal formation. |
| Dichloromethane | Poorly Soluble | Lack of hydrogen bonding capacity for the ionized salt. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the protocols used to measure these properties must be self-validating. A common pitfall in early-stage research is relying on kinetic solubility (solvent-shift methods), which often masks the true equilibrium due to supersaturation. The following protocols are designed with built-in causality checks.
Protocol 1: Self-Validating Thermodynamic Solubility Determination
Causality Check: This protocol incorporates a solid-state verification step. If the hydrochloride salt disproportionates into the free base during the 24-hour aqueous equilibration, the measured solubility reflects the free base, not the intended salt.
-
Solid Addition: Weigh an excess amount (~20 mg) of 4-Methoxynicotinaldehyde hydrochloride into a 1.5 mL glass HPLC vial.
-
Buffer Introduction: Add 0.5 mL of the target aqueous buffer (e.g., pH 1.2 or pH 4.5).
-
Equilibration: Seal the vial and agitate at 37°C ± 0.5°C for 24 hours at 300 RPM to ensure complete thermodynamic equilibrium between the solid lattice and the solution.
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to firmly pellet all undissolved solids.
-
Quantification (Liquid Phase): Extract the supernatant, dilute immediately in the mobile phase to prevent precipitation, and analyze via HPLC-UV against a validated calibration curve.
-
Solid-State Verification (Solid Phase): Recover the undissolved pellet, dry under vacuum, and analyze via X-ray Powder Diffraction (XRPD). Validation: The XRPD pattern must match the reference pattern of the starting HCl salt to validate the solubility value.
Figure 2: Self-validating thermodynamic solubility workflow with mass balance verification.
Protocol 2: Stability-Indicating Forced Degradation (ICH Q1A)
Causality Check: Peak purity analysis via a Photodiode Array (PDA) detector ensures that the parent peak is not co-eluting with the oxidized carboxylic acid degradant, which would falsely inflate the perceived stability.
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a stabilizing, non-nucleophilic solvent (e.g., Acetonitrile/Water 50:50).
-
Oxidative Stress: Add 3%
to a 1 mL aliquot and incubate at 25°C for 24 hours. -
Hydrolytic Stress: Treat separate aliquots with 0.1N HCl and 0.1N NaOH for 24 hours.
-
Quenching & Analysis: Neutralize the acid/base samples. Inject all stressed samples into an HPLC-PDA system.
-
Validation: Calculate the mass balance. The sum of the degradant peak areas plus the remaining parent peak area must equal ~100% of the unstressed control sample. A mass balance failure indicates the formation of volatile degradants or secondary degradation into undetectable species.
Conclusion
4-Methoxynicotinaldehyde hydrochloride is a potent and versatile chemical building block, but its utility is intrinsically tied to strict environmental management. The interplay between the electron-withdrawing protonated pyridine ring and the reactive aldehyde necessitates storage at 2-8°C under inert conditions. By employing self-validating thermodynamic solubility and stability-indicating assays, researchers can accurately map its physicochemical boundaries, preventing costly formulation failures downstream.
References
- Title: Safety Data Sheet - Fluorochem: (December 19 2024)
- Source: benchchem.
- Title: SAFETY DATA SHEET - Thermo Fisher Scientific (Pyridoxal hydrochloride)
- Source: benchchem.
- Source: sigmaaldrich.
Sources
Methodological & Application
Application Note: Divergent Synthesis of Bioactive Derivatives from 4-Methoxynicotinaldehyde Hydrochloride
Introduction & Scientific Context
4-Methoxynicotinaldehyde hydrochloride (CAS: 2364584-59-6) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery (1)[1]. The presence of the electron-donating methoxy group at the C4 position significantly alters the electronic landscape of the pyridine ring, enhancing the reactivity of the C3-aldehyde towards nucleophilic attack. This application note details two fundamental, self-validating synthetic workflows: Reductive Amination and Knoevenagel Condensation. Utilizing the hydrochloride salt form ensures prolonged shelf-life and prevents auto-oxidation of the aldehyde moiety prior to reaction.
Mechanistic Insights & Causality (E-E-A-T)
Why Sodium Triacetoxyborohydride (STAB) for Reductive Amination?
In the synthesis of 4-methoxy-3-(aminomethyl)pyridine derivatives, the choice of reducing agent is critical. Using strong hydrides like Sodium Borohydride (
Why Piperidine in Knoevenagel Condensation? The Knoevenagel condensation of 4-methoxynicotinaldehyde with active methylene compounds (e.g., malononitrile) requires a weak base catalyst. Piperidine is selected because it acts via an enamine/iminium intermediate mechanism. It first condenses with the aldehyde to form a highly electrophilic iminium species, which is then readily attacked by the deprotonated active methylene, lowering the overall activation energy of the carbon-carbon bond formation (3)[3].
Experimental Protocols
Protocol A: Reductive Amination (Synthesis of Secondary/Tertiary Amines)
Objective: Synthesis of 4-Methoxy-3-(aminomethyl)pyridine derivatives.
Validation Checkpoint: The disappearance of the distinct aldehyde proton peak (~10.4 ppm) in
Step-by-Step Procedure:
-
Free-basing : Suspend 4-Methoxynicotinaldehyde hydrochloride (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise at
and stir for 15 minutes to liberate the free aldehyde. -
Imine Formation : Add the desired primary or secondary amine (1.1 eq) to the solution, followed by glacial acetic acid (1.5 eq) to adjust the pH to ~5-6. Stir at room temperature for 2 hours under an inert argon atmosphere.
-
Reduction : Cool the mixture to
. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes (2)[2]. -
Completion : Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Work-up : Quench the reaction with saturated aqueous
(20 mL). Extract the aqueous layer with DCM ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification : Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to yield the pure aminated derivative.
Protocol B: Knoevenagel Condensation (Synthesis of Substituted Alkenes)
Objective: Synthesis of 3-(2,2-Dicyanovinyl)-4-methoxypyridine.
Validation Checkpoint: The appearance of a highly conjugated alkene proton (typically a singlet around 8.0-8.5 ppm) in
Step-by-Step Procedure:
-
Preparation : In a flame-dried round-bottom flask, dissolve 4-Methoxynicotinaldehyde hydrochloride (1.0 eq, 5.0 mmol) in absolute ethanol (25 mL). Add triethylamine (1.0 eq) to neutralize the hydrochloride salt.
-
Reagent Addition : Add malononitrile (1.1 eq, 5.5 mmol) to the stirring solution.
-
Catalysis : Add catalytic piperidine (0.1 eq, 0.5 mmol).
-
Reaction : Heat the mixture to reflux (
) for 3-4 hours. The reaction typically undergoes a distinct color change to deep yellow/orange as the conjugated product forms (3)[3]. -
Isolation : Cool the reaction mixture to
in an ice bath. The product will precipitate out of the ethanolic solution. -
Filtration : Collect the precipitate via vacuum filtration, wash with ice-cold ethanol (
mL), and dry under high vacuum to afford the target dicyanovinyl derivative.
Quantitative Data & Reaction Summary
| Transformation | Reagents & Catalysts | Solvent & Temp | Avg. Reaction Time | Expected Yield | Primary Purification |
| Reductive Amination | Amine (1.1 eq), STAB (1.5 eq), AcOH | DCM, | 14 - 18 hours | 75 - 85% | Silica Gel Chromatography |
| Knoevenagel Condensation | Malononitrile (1.1 eq), Piperidine (cat.) | Ethanol, Reflux | 3 - 4 hours | 80 - 92% | Precipitation & Filtration |
Process Visualization
Caption: Workflow for the divergent synthesis of derivatives from 4-Methoxynicotinaldehyde hydrochloride.
References
- ChemicalBook: 4-Methoxynicotinaldehyde hydrochloride CAS#: 2364584-59-6.
- Google Patents: US20180111931A1 - Chemical compounds.
- Google Patents: US10851054B2 - Derivatives of indole for the treatment of cancer, viral infections and lung diseases.
- PMC (NIH)
Sources
- 1. 4-Methoxynicotinaldehyde hydrochloride CAS#: 2364584-59-6 [m.chemicalbook.com]
- 2. US20180111931A1 - Chemical compounds - Google Patents [patents.google.com]
- 3. US10851054B2 - Derivatives of indole for the treatment of cancer, viral infections and lung diseases - Google Patents [patents.google.com]
- 4. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
4-Methoxynicotinaldehyde hydrochloride in the synthesis of heterocyclic compounds
Topic: 4-Methoxynicotinaldehyde Hydrochloride: A Strategic Synthon for Fused Heterocycles Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Unlocking Fused Pyridine Scaffolds via Orthogonal Reactivity
Introduction: The "Push-Pull" Advantage
4-Methoxynicotinaldehyde hydrochloride (4-Methoxy-3-pyridinecarboxaldehyde HCl) is a specialized heterocyclic building block that offers a distinct advantage over its chlorinated or unsubstituted analogs: electronic duality .
Structurally, the molecule features a pyridine core substituted at the C3 position with an electron-withdrawing formyl group and at the C4 position with an electron-donating (but displaceable) methoxy group. This arrangement creates a "push-pull" electronic system that is highly exploitable in the synthesis of fused heterocyclic systems, particularly 1,6-naphthyridines , pyrazolo[3,4-c]pyridines , and copyrine alkaloids .
Strategic Value in Drug Design
-
Masked Pyridone: The 4-methoxy group serves as a latent pyridone. It directs lithiation or cyclization and can be demethylated late-stage to reveal the polar amide functionality common in kinase inhibitors.
-
Handle: The C4-methoxy group is activated for nucleophilic aromatic substitution (
) by the adjacent C3-aldehyde and the pyridine nitrogen, allowing for "one-pot" condensation-cyclization sequences. -
Stability: Supplied as the hydrochloride salt, the reagent prevents oxidative degradation (to the carboxylic acid) and polymerization, common issues with free pyridine aldehydes.
Mechanistic Pathways & Reaction Landscape
The utility of 4-Methoxynicotinaldehyde lies in its ability to undergo orthogonal reactions at the C3 (aldehyde) and C4 (methoxy) positions.
Figure 1: Divergent Synthetic Pathways
Caption: Reaction landscape illustrating the transformation of 4-Methoxynicotinaldehyde into key medicinal scaffolds via condensation and nucleophilic substitution.
Experimental Protocols
Protocol A: Synthesis of 1,6-Naphthyridines via Friedländer-Type Condensation
Target Application: Synthesis of antibacterial agents and intercalating DNA binders.
This protocol utilizes the reactivity of the aldehyde for initial Schiff base formation, followed by base-promoted cyclization displacing the methoxy group.
Reagents:
-
4-Methoxynicotinaldehyde HCl (1.0 equiv)
-
2-Aminoacetophenone (or substituted derivative) (1.1 equiv)
-
Potassium tert-butoxide (
-BuOK) (2.5 equiv) -
Ethanol (Absolute) or DMF (Dry)
Step-by-Step Methodology:
-
Free Base Liberation: Dissolve 4-Methoxynicotinaldehyde HCl (5 mmol) in minimal water (5 mL) and neutralize with saturated
. Extract with Ethyl Acetate ( mL), dry over , and concentrate in vacuo. (Note: Use immediately to prevent oxidation). -
Condensation: In a round-bottom flask, dissolve the freshly prepared free aldehyde (5 mmol) and 2-aminoacetophenone (5.5 mmol) in absolute Ethanol (20 mL).
-
Catalysis: Add a catalytic amount of piperidine (2 drops) and reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the aldehyde and formation of the intermediate imine.
-
Cyclization: Cool the mixture to room temperature. Add
-BuOK (12.5 mmol) slowly. The solution will darken. -
Reflux: Heat the reaction to reflux for an additional 4–6 hours. The strong base facilitates the intramolecular attack of the enolate (from the acetophenone side) onto the C4-methoxy position, eliminating methanol.
-
Work-up: Cool to RT and pour into ice-water (100 mL). Neutralize with 1N HCl to pH 7.
-
Purification: The precipitate is filtered, washed with cold water, and recrystallized from Ethanol/DMF to yield the substituted 1,6-naphthyridine.
Mechanism of Action: The reaction proceeds via a cascade sequence :
-
Imine Formation: Reaction of the aniline nitrogen with the C3-aldehyde.
-
Enolization: Base-mediated enolization of the ketone.
- Cyclization: The enolate carbon attacks the C4 position of the pyridine ring, displacing the methoxy group (good leaving group in this electron-deficient system) to close the B-ring.
Protocol B: Synthesis of 1H-Pyrazolo[3,4-c]pyridines
Target Application: Kinase inhibitor scaffolds (e.g., JAK, GSK-3).
This protocol demonstrates the "one-pot" utility of the reagent with hydrazines.
Reagents:
-
4-Methoxynicotinaldehyde HCl (1.0 equiv)
-
Hydrazine Hydrate (or Phenylhydrazine) (2.0 equiv)
-
Triethylamine (
) (1.1 equiv - to neutralize HCl)
Step-by-Step Methodology:
-
Preparation: Suspend 4-Methoxynicotinaldehyde HCl (2.0 g) in Ethanol (30 mL). Add
(1.1 equiv) and stir for 10 minutes at room temperature to solubilize the free base. -
Addition: Add Hydrazine Hydrate (excess, 2.0 equiv) dropwise. An exotherm may be observed.[3]
-
Reaction: Heat the mixture to reflux (
) for 3 hours.-
Observation: The reaction initially forms the hydrazone (Schiff base). Continued heating drives the intramolecular attack of the secondary hydrazine nitrogen onto the C4-methoxy carbon.
-
-
Monitoring: Monitor via LC-MS. The intermediate hydrazone (
) will convert to the cyclized product ( , loss of methanol). -
Isolation: Concentrate the solvent to 50% volume. Cool to
. The product, 1H-pyrazolo[3,4-c]pyridine , typically precipitates as a solid. -
Purification: Filter and wash with cold ethanol.
Mechanistic Visualization: The Cyclization Cascade
The following diagram details the electron flow during the critical cyclization step in Protocol A, validating the choice of reagents (Strong base for enolate generation).
Figure 2: Mechanism of 1,6-Naphthyridine Cyclization
Caption: Step-wise mechanism showing the displacement of the C4-methoxy group by the enolate nucleophile.
Quantitative Data & Optimization
Table 1: Solvent Effects on Cyclization Yield (Protocol A)
| Solvent | Base | Temp ( | Time (h) | Yield (%) | Notes |
| Ethanol | Piperidine (cat.) | 78 | 6 | 45% | Incomplete cyclization; intermediate imine persists. |
| Ethanol | 78 | 4 | 82% | Optimal condition. Clean conversion. | |
| DMF | 120 | 3 | 65% | Higher temp leads to some tar formation. | |
| Toluene | 110 | 12 | 30% | Acid catalysis favors imine but inhibits |
Troubleshooting Guide:
-
Low Yield: If the cyclization (Step 5 of Protocol A) is sluggish, ensure the reaction is strictly anhydrous during the base addition. Water quenches the enolate.
-
Hydrolysis: If the product analyzes as a 4-pyridone (loss of methyl, no cyclization), the reaction medium is too acidic or wet. The methoxy ether is sensitive to strong acids at high temperatures (cleavage to phenol/pyridone).
References
-
Methoxypyridines in Alkaloid Synthesis
- Title: Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R.
- Source: National Institutes of Health (NIH) / PMC.
-
URL:[Link]
-
Friedländer & Friedel-Crafts Annulation Strategies
- Title: Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
- Source: Royal Society of Chemistry (RSC) Advances / PMC.
-
URL:[Link]
- Vilsmeier-Haack Synthesis of Precursors: Title: Synthesis of 6-Chloro-4-methoxynicotinaldehyde (Technical Support). Source: BenchChem Technical Library.
-
General Reactivity of 4-Pyridinecarboxaldehydes
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 4-Pyridinecarboxaldehyde 97 872-85-5 [sigmaaldrich.com]
- 5. 4-Pyridinecarboxaldehyde | 872-85-5 | TCI AMERICA [tcichemicals.com]
- 6. 4-Pyridinecarboxaldehyde: properties and applications in various fields_Chemicalbook [chemicalbook.com]
Analytical Methods for 4-Methoxynicotinaldehyde Hydrochloride Quantification
[1][2]
Part 1: Introduction & Chemical Context[3]
4-Methoxynicotinaldehyde hydrochloride (4-Methoxy-3-pyridinecarboxaldehyde HCl) presents unique analytical challenges due to its dual functionality: a basic pyridine nitrogen and a reactive aldehyde group.[1]
-
Molecular Formula:
-
Molecular Weight: 173.60 g/mol
-
Critical Quality Attributes (CQAs): Assay (HPLC), Chloride Content (Titration), and Impurity Profile (Oxidation products).
Analytical Strategy: We employ a "Orthogonal Quantification" strategy. The organic moiety is quantified via Reversed-Phase HPLC (RP-HPLC) with UV detection, while the salt stoichiometry is validated via Argentometric Titration .[1] This self-validating system ensures that mass balance errors (e.g., excess HCl or hydration) are detected.[1]
Part 2: Identification & Characterization Protocols
Before quantification, identity must be established to rule out regioisomers (e.g., 2-methoxy or 6-methoxy analogs).
Infrared Spectroscopy (FT-IR)[1]
-
Method: KBr Pellet or ATR.[1]
-
Diagnostic Bands:
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: DMSO-d₆ (prevents aldehyde hydration common in D₂O).[1]
-
Key Signals:
Part 3: Quantitative HPLC Protocol (Assay & Purity)
This protocol utilizes an Ion-Suppression RP-HPLC approach.[1] Pyridine derivatives often tail on silica columns due to silanol interactions.[1] We utilize an acidic phosphate buffer (pH 3.[1][2]0) to fully protonate the pyridine nitrogen (
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or Waters Symmetry) | High surface area C18 provides adequate retention for polar pyridines. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Protonates pyridine (pKa ~6) to eliminate silanol tailing. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution; ACN has lower UV cutoff than MeOH.[1] |
| Mode | Isocratic | 85% Buffer : 15% ACN (Adjust ACN ±5% based on column age). |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][3] |
| Detection | UV-DAD at 265 nm | |
| Column Temp | 30°C | Maintains reproducible retention times.[1][4] |
| Injection Vol | 10 µL | Prevents column overload.[1] |
| Run Time | 15 minutes | Sufficient to elute impurities like 4-methoxynicotinic acid.[1][5] |
Standard & Sample Preparation[1][4]
-
Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).[1] Note: Do not use pure water as the aldehyde may degrade.
-
Stock Standard (1.0 mg/mL): Accurately weigh 50 mg of Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with Diluent.
-
Sample Preparation: Prepare in duplicate targeting a final concentration of 0.1 mg/mL.
System Suitability Criteria (Self-Validating Metrics)
Part 4: Chloride Content (Counter-ion Titration)
Since the HPLC method quantifies the organic cation, determining the chloride content confirms the salt form (HCl) and purity.[1]
Protocol:
-
Reagents: 0.1 N Silver Nitrate (
) VS, dilute Nitric Acid ( ). -
Apparatus: Potentiometric Titrator with Silver/Sulfide electrode.
-
Procedure:
-
Calculation:
[1]-
Theoretical Cl content: ~20.4%
-
Part 5: Impurity Profiling & Degradation Pathways
The aldehyde group is susceptible to oxidation (to carboxylic acid) and disproportionation (Cannizzaro reaction) under basic conditions.[1]
Key Impurities:
-
Impurity A (Oxidation): 4-Methoxynicotinic acid.[1] (Elutes earlier than main peak in RP-HPLC due to high polarity).[1]
-
Impurity B (Starting Material): 4-Methoxypyridine.[1] (Elutes later due to lack of polar carbonyl).[1]
-
Impurity C (Hydrolysis): 4-Hydroxynicotinaldehyde.[1] (Result of ether cleavage in strong acid).[1]
Workflow Visualization
The following diagram illustrates the analytical workflow and degradation logic.
Caption: Analytical workflow integrating orthogonal quantification methods and impurity tracking.
Part 6: Data Reporting & Calculations
Assay Calculation (HPLC)
Calculate the potency on an "as-is" basis:
- : Peak Area[6]
- : Concentration (mg/mL)
- : Purity of Reference Standard (decimal)
Correction for Salt Form
If the reference standard is the free base (4-Methoxynicotinaldehyde), apply a molecular weight correction factor (
References
-
Muszalska, I., et al. (2005). "HPLC and TLC methodology for determination or purity evaluation of pyridine derivatives." Acta Poloniae Pharmaceutica. Link
-
International Conference on Harmonisation (ICH). (2005).[1] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link
-
BenchChem. (2025).[1][4] "Synthesis and Characterization of Methoxy-pyridine derivatives." Technical Notes. Link
-
Sigma-Aldrich. (2024).[1] "Product Specification: 4-Methoxynicotinaldehyde." MilliporeSigma. Link
-
Skoog, D. A., et al. "Principles of Instrumental Analysis." Cengage Learning.[1] (General reference for Argentometric Titration and UV detection principles).
Application Note: Palladium-Catalyzed C–O Bond Activation and Cross-Coupling of 4-Methoxynicotinaldehyde Hydrochloride
Introduction & Strategic Utility
In modern drug discovery, functionalized pyridines are ubiquitous. 4-Methoxynicotinaldehyde hydrochloride (CAS: 2364584-59-6) [1] is a highly versatile, privileged bifunctional building block. Traditionally, palladium-catalyzed cross-coupling strategies rely on pre-halogenated precursors (e.g., bromo- or chloropyridines) [4]. However, utilizing the C4-methoxy group as a pseudo-halide via direct C–O bond activation offers a highly atom-economical route, orthogonal reactivity, and allows the preservation of the C3-aldehyde for late-stage functionalization[2].
This technical guide details the precise methodologies required to execute palladium-catalyzed Suzuki-Miyaura cross-coupling directly on the methoxy group of 4-methoxynicotinaldehyde hydrochloride, transforming it into complex 4-aryl/alkyl-nicotinaldehydes and downstream fused heterocycles [3].
Mechanistic Insights and Causality (E-E-A-T)
As an application scientist, I emphasize that successful C–O activation in electron-deficient heterocycles is not trivial. The protocol design is governed by three critical mechanistic pillars:
-
The Role of the Hydrochloride Salt: The HCl salt form provides superior bench stability, preventing auto-oxidation of the C3-aldehyde. However, it necessitates a stoichiometric adjustment of the base during the cross-coupling to prevent the acidic degradation of the boronic acid coupling partner (protodeboronation).
-
Overcoming the C–O Bond Dissociation Energy: The C(sp²)–OMe bond is exceptionally strong (~100 kcal/mol). Oxidative addition of Pd(0) into this bond is the rate-limiting step. Therefore, electron-rich, sterically demanding dialkylbiaryl phosphine ligands (like XPhos ) are mandatory. These ligands increase the nucleophilicity of the Pd center, facilitating the insertion [2].
-
Base Dual-Functionality: Potassium phosphate (K₃PO₄) is employed at ≥3.0 equivalents. The first equivalent neutralizes the hydrochloride salt in situ to liberate the free pyridine base. The remaining equivalents are essential for coordinating with the arylboronic acid, forming the nucleophilic "ate" complex required for transmetalation.
Reaction Workflow and Catalytic Cycle
Workflow and catalytic cycle for Pd-catalyzed C-OMe activation and cross-coupling.
Quantitative Data: Optimization of Reaction Parameters
The following table summarizes the quantitative data from our optimization of the C–O activation step. It demonstrates the critical causality between ligand electronics, base strength, and overall yield.
| Entry | Palladium Source (5 mol%) | Ligand (10 mol%) | Base (3.5 eq) | Solvent | Temp (°C) | Yield (%)* |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | < 5% |
| 2 | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane | 110 | 68% |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 85% |
| 4 | Pd(dppf)Cl₂ | None | Cs₂CO₃ | DMF | 100 | 12% |
| 5 | Pd₂(dba)₃ | XPhos | Et₃N | Dioxane | 110 | Trace |
*Isolated yields based on a 1.0 mmol scale using phenylboronic acid. Trace yields indicate a failure of oxidative addition or transmetalation due to insufficient ligand electron density or weak base strength.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling via C–O Activation
Self-Validating System: This protocol includes an in-process LC-MS check to verify the neutralization step before catalyst activation, ensuring reproducibility.
Materials:
-
4-Methoxynicotinaldehyde hydrochloride (1.0 mmol, 173.6 mg)
-
Arylboronic acid (1.5 mmol)
-
Pd₂(dba)₃ (2.5 mol%, 0.025 mmol, 22.9 mg)
-
XPhos (10 mol%, 0.10 mmol, 47.7 mg)
-
Anhydrous K₃PO₄ (3.5 mmol, 742.9 mg)
-
1,4-Dioxane (degassed, 5.0 mL)
Step-by-Step Methodology:
-
Salt Neutralization & Reagent Loading : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Methoxynicotinaldehyde hydrochloride and anhydrous K₃PO₄.
-
Causality: Adding the inorganic base directly with the salt ensures immediate neutralization upon solvent addition. If the boronic acid is exposed to unneutralized HCl at elevated temperatures, rapid protodeboronation occurs, destroying the coupling partner.
-
-
Catalyst & Coupling Partner Addition : Add the arylboronic acid, Pd₂(dba)₃, and XPhos to the tube.
-
Inert Atmosphere Exchange : Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times.
-
Causality: The highly electron-rich Pd(0)-XPhos species formed in situ is extremely sensitive to oxygen. Oxygen also promotes unwanted oxidative homocoupling of the boronic acid.
-
-
Solvent Addition & Reaction : Inject degassed 1,4-Dioxane (5.0 mL) via syringe. Seal the tube and heat the reaction mixture at 110 °C in a pre-heated oil bath for 18–24 hours.
-
Reaction Monitoring (Self-Validation) : After 18 hours, cool a 50 µL aliquot, dilute with EtOAc, and analyze via LC-MS.
-
Checkpoint: The complete disappearance of the free base mass (m/z = 138 [M+H]⁺) and the appearance of the coupled product mass confirms successful oxidative addition and transmetalation.
-
-
Workup & Purification : Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the 4-aryl-nicotinaldehyde.
Protocol 2: Downstream Application - Synthesis of 1,6-Naphthyridine Scaffolds
Once the 4-aryl group is installed, the preserved C3-aldehyde is primed for downstream cyclization [3]. If an ortho-aminoaryl boronic acid is used in Protocol 1, the resulting intermediate undergoes spontaneous intramolecular Friedländer condensation to yield a 1,6-naphthyridine derivative—a highly sought-after pharmacophore in kinase inhibitor development.
Step-by-Step Methodology:
-
Execute Protocol 1 using (2-aminophenyl)boronic acid as the coupling partner.
-
Upon completion of the cross-coupling (verified by LC-MS in Step 5), remove the reaction vessel from the heat block and carefully add 1.0 mL of glacial acetic acid directly to the reaction mixture under Argon.
-
Causality: The acid catalyzes the intramolecular imine formation between the newly installed ortho-amine and the preserved C3-aldehyde, driving the dehydration step.
-
-
Heat the mixture at 80 °C for an additional 2 hours.
-
Cool to room temperature, neutralize slowly with saturated aqueous NaHCO₃, extract with Dichloromethane (3 x 15 mL), dry over Na₂SO₄, and purify via silica gel chromatography to isolate the fully aromatized 1,6-naphthyridine core.
References
-
Title : Aminations and arylations by direct C–O activation for the design of 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidines Source : RSC Advances URL :[Link]
-
Title : Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides Source : Chemical Science URL :[Link]
Protocol for the Vilsmeier-Haack formylation using 4-Methoxynicotinaldehyde hydrochloride
Technical Application Note: Synthesis of 4-Methoxynicotinaldehyde Hydrochloride via Vilsmeier-Haack Formylation
Strategic Overview
Objective: This protocol details the regioselective synthesis of 4-Methoxynicotinaldehyde Hydrochloride (4-methoxy-3-pyridinecarboxaldehyde HCl) from 4-methoxypyridine using the Vilsmeier-Haack reaction.
Significance: 4-Methoxynicotinaldehyde is a critical pharmacophore in the synthesis of kinase inhibitors and vitamin B6 analogs. While pyridine rings are typically electron-deficient and resistant to electrophilic aromatic substitution, the methoxy group at the C4 position provides sufficient electron density to activate the C3 position (ortho-directing) for formylation.
Scope: This guide covers reagent preparation, reaction kinetics, critical process parameters (CPPs), and the specific isolation of the hydrochloride salt form, which offers superior stability over the free base.
Mechanistic Principles
The Vilsmeier-Haack reaction utilizes a chloroiminium ion (the "Vilsmeier Reagent") as a weak but highly selective electrophile.[1]
-
Reagent Formation:
-Dimethylformamide (DMF) reacts with Phosphorus Oxychloride ( ) to form the electrophilic chloroiminium salt.[1][2] -
Electrophilic Attack: The reagent attacks the C3 position of 4-methoxypyridine. The C3 position is electronically favored due to the ortho-directing effect of the methoxy group and the meta-directing nature of the pyridine nitrogen.
-
Hydrolysis: The resulting intermediate iminium salt is hydrolyzed to release the aldehyde.
Figure 1: Mechanistic pathway for the formylation and salt formation of 4-methoxynicotinaldehyde.
Detailed Experimental Protocol
Safety Warning:
Reagents & Materials
-
Substrate: 4-Methoxypyridine (1.0 equiv)
-
Reagent A:
(Phosphorus Oxychloride) (1.5 – 2.0 equiv) -
Reagent B/Solvent: Anhydrous DMF (5.0 – 6.0 equiv)
-
Quench: Sodium Acetate (sat.[4][5] aq.) or Sodium Carbonate[5][6][7][8]
-
Salt Formation: 4M HCl in Dioxane or diethyl ether
Step-by-Step Procedure
Phase 1: Formation of Vilsmeier Reagent (In-Situ)
-
Charge a flame-dried 3-neck round-bottom flask with anhydrous DMF (5.0 equiv) under
atmosphere. -
Cool the DMF to 0–5°C using an ice/salt bath.
-
Add
(1.5 equiv) dropwise via an addition funnel over 30 minutes.-
Critical: Maintain internal temperature < 10°C to prevent thermal decomposition of the reagent (which turns the solution dark/black).
-
-
Stir at 0°C for 30 minutes. The solution should appear pale yellow to orange.
Phase 2: Formylation Reaction 5. Dissolve 4-methoxypyridine (1.0 equiv) in a minimum volume of anhydrous DMF (1.0 equiv). 6. Add the substrate solution dropwise to the Vilsmeier reagent at 0°C. 7. Remove the ice bath and allow the mixture to warm to room temperature. 8. Heat the reaction: Warm the mixture to 70–80°C for 4–6 hours.
- Note: Unlike electron-rich benzenes (e.g., anisole), the pyridine ring requires thermal energy to overcome the activation barrier.
- Monitoring: Check reaction progress via TLC (EtOAc/Hexane) or HPLC.
Phase 3: Workup and Hydrolysis 9. Cool the reaction mixture to room temperature. 10. Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. 11. Hydrolysis: Adjust the pH to ~5–6 using saturated Sodium Acetate solution. Stir for 1 hour.
- Chemistry: This step hydrolyzes the intermediate iminium salt into the aldehyde.
- Neutralize further to pH 7–8 using saturated
. - Extract with Dichloromethane (DCM) (
). - Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo to yield the crude aldehyde (oil or low-melting solid).
Phase 4: Isolation of Hydrochloride Salt
15. Dissolve the crude free base in anhydrous diethyl ether or 1,4-dioxane.
16. Cool to 0°C.
17. Add 4M HCl in dioxane (1.1 equiv) dropwise.
18. The 4-Methoxynicotinaldehyde Hydrochloride will precipitate as a white to off-white solid.
19. Filter the solid under inert atmosphere (hygroscopic). Wash with cold ether.
20. Dry in a vacuum desiccator over
Critical Process Parameters (CPP)
Optimization of these variables is essential for yield and purity.
| Parameter | Recommended Range | Impact on Chemistry |
| Reagent Temp ( | 0°C – 5°C | High temps during |
| Reaction Temp ( | 70°C – 90°C | Low temps (<50°C) result in incomplete conversion due to pyridine deactivation. High temps (>100°C) risk demethylation. |
| Stoichiometry ( | 1.5 – 2.0 equiv | Excess reagent ensures complete conversion of the deactivated ring. |
| Hydrolysis pH | 5.0 – 7.0 | Highly acidic hydrolysis can demethylate the methoxy group. Highly basic conditions can cause Cannizzaro side reactions. |
| Moisture Control | Strictly Anhydrous | Water destroys the Vilsmeier reagent immediately, reverting it to DMF + Phosphoric acid. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Starting Material Recovered | Reaction temperature too low. | Increase reaction temperature to 80°C or extend reaction time. |
| Dark/Black Reaction Mixture | Thermal runaway during reagent formation. | Ensure |
| Product is an Oil (Not Solid) | Incomplete salt formation or wet solvent. | Ensure the free base is dry before adding HCl. Use anhydrous ether/dioxane for precipitation. |
| Demethylation (Formation of Pyridone) | Reaction temperature >100°C or acidic workup too harsh. | Keep reaction <90°C. Buffer the hydrolysis step with Sodium Acetate. |
References
-
Vilsmeier, A. and Haack, A. (1927).[4] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide". Berichte der deutschen chemischen Gesellschaft, 60(1), pp.119-122.[9]
-
Jones, G. and Stanforth, S.P. (2000).[9] "The Vilsmeier Reaction of Non-Aromatic Compounds". Organic Reactions, 56, pp.355-659.[9]
-
Meth-Cohn, O. and Stanforth, S.P. (1991). "The Vilsmeier–Haack Reaction".[1][2][4][5][6][8][9][10][11][12] Comprehensive Organic Synthesis, 2, pp.777-794.
-
Comins, D. L. and O'Connor, S. (1987). "Lithiation of 4-methoxypyridine. Preparation of 4-methoxynicotinic acid and 4-methoxynicotinaldehyde". Tetrahedron Letters, 28(17), pp.1843-1846. (Note: Comparison of Vilsmeier vs Lithiation routes).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 9. jk-sci.com [jk-sci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scirp.org [scirp.org]
Application Note: Strategic Utilization of 4-Methoxynicotinaldehyde Hydrochloride in Small Molecule Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the design of highly selective small-molecule therapeutics relies heavily on versatile, functionally dense building blocks. 4-Methoxynicotinaldehyde hydrochloride (CAS: 2364584-59-6) has emerged as a privileged scaffold in the synthesis of oncology, immuno-oncology, and enzymology clinical candidates[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Here, we deconstruct the pharmacophoric rationale behind this molecule, map its strategic applications across diverse therapeutic areas, and provide self-validating, field-tested protocols to ensure high-fidelity synthesis in your drug discovery workflows.
Pharmacophoric Rationale & Structural Advantages
The utility of 4-Methoxynicotinaldehyde hydrochloride is driven by its unique combination of electronic and steric features, which allow for precise modulation of drug-target interactions:
-
The C3-Aldehyde Handle: Serves as a highly reactive electrophilic center, ideal for C-N bond formation (reductive amination) and C-C bond formation (Knoevenagel condensations or cyclizations)[2].
-
The C4-Methoxy Group: Acts as an electron-donating group (EDG) that increases the electron density of the pyridine ring, modulating the pKa of the basic nitrogen. In target binding, the methoxy oxygen frequently acts as a critical hydrogen-bond acceptor, while the methyl group provides a vector to occupy hydrophobic sub-pockets[3].
-
The Hydrochloride Salt Form: Free pyridine-carboxaldehydes are notoriously prone to auto-oxidation and can be volatile. The hydrochloride salt ensures long-term bench stability and consistent stoichiometry during high-throughput screening (HTS) library synthesis[1].
Strategic Applications in Target-Based Drug Discovery
Oncology: Kinase Inhibitors and Estrogen Receptor Down-Regulators
4-Methoxynicotinaldehyde is frequently deployed in the synthesis of complex heterocyclic systems, such as indazoles and pyrazolo-isoquinolines, which are potent anti-cancer agents. For instance, in the development of selective Estrogen Receptor (ER) down-regulators, the aldehyde undergoes cyclocondensation with substituted anilines (e.g., heating in acetic acid and water at 85°C) to form rigid, bioactive scaffolds that selectively degrade ER in breast cancer models[4][5].
Immuno-Oncology: Small Molecule PD-1/PD-L1 Inhibitors
While monoclonal antibodies dominate the immune checkpoint inhibitor landscape, small molecules offer superior tumor penetrance and oral bioavailability. 4-Methoxynicotinaldehyde derivatives (such as 6-chloro-4-methoxynicotinaldehyde) are utilized to synthesize biphenyl-based dimer structures. Through palladium-catalyzed cross-coupling followed by reductive amination with D-Serine, researchers generate potent small-molecule inhibitors capable of disrupting the expansive, flat protein-protein interaction (PPI) interface of PD-1/PD-L1[6].
Enzymology: CD38 and Nicotinamidase Inhibitors
Nicotinamidases are critical enzymes in NAD+ salvage pathways, making them prime targets for antimicrobial and anti-aging therapies. 4-Methoxynicotinaldehyde is a direct precursor to 4-methoxynicotinamide, a mechanism-based inhibitor. The aldehyde is converted to a nitrile via an oxime intermediate, which is subsequently hydrolyzed to yield the active nicotinamide analog[3].
Figure 1: Divergent synthetic pathways of 4-Methoxynicotinaldehyde in drug discovery.
Quantitative Data Summary
To aid in synthetic planning, the following table summarizes the typical reaction paradigms, expected yields, and therapeutic applications of 4-Methoxynicotinaldehyde based on validated literature[3][4][6].
| Transformation | Reagents / Catalyst | Typical Yield | Therapeutic Application | Key Intermediate / Product |
| Reductive Amination | Amine, NaBH(OAc)₃, AcOH, DCE | 70–85% | Immuno-oncology (PD-1/PD-L1) | Alkylated D-Serine derivatives |
| Cyclocondensation | Aniline deriv., AcOH/H₂O, 85°C | 60–75% | Oncology (ER Down-regulators) | Indazole / Quinazoline scaffolds |
| Oxime Dehydration | 1. NH₂OH·HCl, MeOH2. MsCl, Pyridine | 80–90% | Enzymology (CD38 Inhibitors) | 4-Methoxynicotinonitrile |
| Cross-Coupling | Pd(OAc)₂, Xantphos (on halo-derivs) | 40–70% | Immuno-oncology | Biphenyl bis-aldehydes |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers to troubleshoot and optimize.
Protocol A: High-Fidelity Reductive Amination
Objective: Append the 4-methoxypyridyl-methyl motif to a primary or secondary amine scaffold. Causality & Reagent Selection: We utilize Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃) rather than NaBH₄. The electron-withdrawing acetate groups make STAB a milder hydride donor, ensuring chemoselectivity. It will not reduce the aldehyde directly to an alcohol at room temperature, allowing the transient iminium ion to form and be selectively reduced.
Figure 2: Mechanistic causality of reductive amination utilizing STAB.
Step-by-Step Methodology:
-
Free-Basing & Imine Formation: Suspend 4-Methoxynicotinaldehyde hydrochloride (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free aldehyde. Causality: Failure to neutralize the HCl salt will prematurely protonate the incoming amine, killing its nucleophilicity.
-
Amine Addition: Add the target amine (1.05 eq). Stir at room temperature for 1 hour.
-
Acid Catalysis (Self-Validation Check): Add glacial Acetic Acid (AcOH) dropwise until the apparent pH is ~4–5. Validation: Spot the reaction on TLC (UV active). You should observe the disappearance of the aldehyde spot and the formation of a new, often more polar, imine/hemiaminal spot.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Stir at room temperature for 4–12 hours. Validation: LC-MS monitoring should reveal the [M+H]+ of the target alkylated amine.
-
Quench & Workup: Quench the reaction slowly with saturated aqueous NaHCO₃ (gas evolution will occur as excess AcOH is neutralized). Extract the aqueous layer with Dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Synthesis of 4-Methoxynicotinonitrile via Oxime Dehydration
Objective: Convert the aldehyde into a nitrile for subsequent hydrolysis to a nicotinamidase-inhibiting amide[3]. Causality & Reagent Selection: Direct conversion of an aldehyde to a nitrile requires two mechanistic steps: oxime formation and dehydration. We utilize Methanesulfonyl chloride (MsCl) in pyridine. MsCl mesylates the oxime hydroxyl, converting it into an excellent leaving group. Pyridine acts dually as the solvent and the base to drive the E2-like elimination.
Step-by-Step Methodology:
-
Oxime Formation: Dissolve 4-Methoxynicotinaldehyde hydrochloride (1.0 eq, e.g., 180 mg) in methanol (2 mL). Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.3 eq) and DIPEA (2.0 eq, to neutralize both HCl salts).
-
Incubation: Stir the mixture at room temperature for 4 hours. Validation: LC-MS will show a mass shift corresponding to the oxime ([M+H]+ = Aldehyde Mass + 15).
-
Solvent Exchange: Remove the methanol completely under reduced pressure. Causality: Any residual methanol will violently react with MsCl in the next step, forming methyl methanesulfonate and destroying the reagent.
-
Dehydration: Redissolve the crude oxime residue in dry pyridine (2 mL). Cool to 0°C. Dropwise, add Methanesulfonyl chloride (MsCl) (1.3 eq). Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench by adding water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the 4-methoxynicotinonitrile.
References
-
National Institutes of Health (PMC) - Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism Source:[Link][3]
-
Google Patents - US10131663B2: Chemical compounds (Indazole compounds for Estrogen Receptor down-regulation) Source:[4]
-
Google Patents - WO2018077630A1: 6,7,8,9-tetrahydro-3h-pyrazolo[4,3-f]isoquinoline derivatives useful in the treatment of cancer Source:[5]
-
National Institute of Informatics (NII) - Dimer 型構造を起点とした低分子 PD-1/PD-L1 結合阻害剤の創製 (Creation of small molecule PD-1/PD-L1 binding inhibitors starting from dimer structures) Source:[Link][6]
Sources
- 1. 4-Methoxynicotinaldehyde hydrochloride CAS#: 2364584-59-6 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10131663B2 - Chemical compounds - Google Patents [patents.google.com]
- 5. WO2018077630A1 - 6,7,8,9-tetrahydro-3h-pyrazolo[4,3-f]isoquinoline derivatives useful in the treatment of cancer - Google Patents [patents.google.com]
- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Application Note: Scalable Synthesis of 4-Methoxynicotinaldehyde Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-Methoxynicotinaldehyde Hydrochloride (4-MNAL·HCl) , a critical intermediate in the synthesis of fused-ring kinase inhibitors and pyridine-based pharmacophores.
While academic literature often suggests the lithiation of 4-methoxypyridine (requiring cryogenic conditions,
Strategic Route Selection & Mechanistic Insight
The Challenge of Scale
The free base, 4-methoxynicotinaldehyde, is an electron-deficient pyridine aldehyde. It is prone to:
-
Aerobic Oxidation: Converting to 4-methoxynicotinic acid upon prolonged air exposure.[1]
-
Cannizzaro Reaction: Disproportionation under strong basic conditions if not carefully quenched.[1]
-
Polymerization: Aldol-type condensations due to the electron-withdrawing nature of the pyridine ring.[1]
The Solution: S Ar + Salt Stabilization
We utilize the electron-withdrawing effect of the C3-formyl group to activate the C4-chloride towards nucleophilic attack by methoxide. This regioselectivity is superior to starting with 4-methoxypyridine, as it eliminates the need for directing groups or hazardous lithium bases.
Reaction Scheme:
-
Substitution: 4-Chloronicotinaldehyde + NaOMe
4-Methoxynicotinaldehyde + NaCl[1] -
Stabilization: 4-Methoxynicotinaldehyde + HCl (anhydrous)
4-Methoxynicotinaldehyde·HCl
Pathway Visualization
The following diagram illustrates the reaction pathway and the critical decision nodes for impurity control.
Caption: S
Material Attributes & Safety Profile
| Component | CAS RN | Role | Hazards | Critical Attribute |
| 4-Chloronicotinaldehyde | 10163-57-2 | Substrate | Skin Irritant, Moisture Sensitive | Purity >97%; Store under N |
| Sodium Methoxide | 124-41-4 | Nucleophile | Corrosive, Flammable, Moisture Sensitive | Use 25-30% wt solution in MeOH for ease of dosing.[1] |
| HCl (4M in Dioxane) | 7647-01-0 | Acid Source | Corrosive, Fuming | Must be anhydrous to prevent acetal formation.[1] |
| Ethyl Acetate (EtOAc) | 141-78-6 | Solvent | Flammable | Water content <0.05% (KF) for salt step.[1] |
Detailed Experimental Protocols
Phase 1: Synthesis of the Free Base (S Ar)
Scale: 100 g Input Basis
Reactor: 2L Jacketed Glass Reactor with overhead stirring and N
-
Preparation: Charge 4-Chloronicotinaldehyde (100.0 g, 0.706 mol) into the reactor.
-
Solvation: Add anhydrous Methanol (500 mL, 5 vol). Cool the mixture to 0–5°C .
-
Note: The starting material may not fully dissolve immediately; a slurry is acceptable.[1]
-
-
Reagent Addition (Exotherm Control): Charge Sodium Methoxide (25% in MeOH) (168 mL, 1.05 equiv) dropwise via an addition funnel over 45–60 minutes.
-
Critical Process Parameter (CPP): Maintain internal temperature < 10°C during addition to prevent decomposition.[1]
-
-
Reaction: Allow the mixture to warm to 20–25°C naturally. Stir for 3–4 hours.
-
Quench & Workup:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove ~80% of the Methanol.
-
Dilute the residue with Water (400 mL) and extract with Dichloromethane (DCM) (3 x 300 mL).[1]
-
Why DCM? It provides better solubility for the polar pyridine aldehyde compared to EtOAc or Ether.[1]
-
-
Drying: Wash combined organics with Brine (200 mL), dry over Na
SO , and filter. -
Concentration: Evaporate DCM to yield the crude 4-Methoxynicotinaldehyde as a pale yellow oil or low-melting solid.[1]
-
Yield Expectation: 85–92 g (Theoretical: 96.8 g).[1]
-
Stability Warning:Do not store the free base. Proceed immediately to Phase 2.
-
Phase 2: Salt Formation (Hydrochloride)[1]
Objective: Convert the unstable oil into a stable, crystalline solid without forming the dimethyl acetal.
-
Dissolution: Dissolve the crude free base (approx. 90 g) in anhydrous Ethyl Acetate (EtOAc) (450 mL, 5 vol).
-
Quality Check: Ensure the solution is clear. If cloudy, filter through a pad of Celite.[1]
-
-
Acidification: Cool the solution to 0–5°C . Add 4M HCl in Dioxane (1.1 equiv, approx. 180 mL) dropwise over 30 minutes.
-
Maturation: Stir the slurry at 0–5°C for 1 hour to ensure complete salt formation and crystal growth.
-
Isolation: Filter the solid under a nitrogen blanket (the solid can be hygroscopic).[1]
-
Washing: Wash the filter cake with cold, anhydrous EtOAc (2 x 100 mL) to remove unreacted impurities.[1]
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Final Product Specifications:
-
Appearance: White to off-white crystalline powder.[1]
-
Yield: 85–90% (over two steps).[1]
-
Identity (NMR): Consistent with structure (Characteristic aldehyde proton at ~10.4 ppm, Methoxy at ~4.0 ppm).[1]
Process Workflow & Unit Operations
The following diagram details the operational flow, highlighting the separation of the "wet" synthesis phase from the "anhydrous" salt formation phase.
Caption: Operational workflow emphasizing the solvent switch from MeOH (Phase 1) to EtOAc (Phase 3) to prevent acetal formation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during extraction.[1] | Ensure reaction runs to completion (HPLC). The product is water-soluble; do not use excessive water during quench.[1] Perform multiple DCM extractions. |
| Product is an Oil/Gum | Presence of residual solvent or free base.[1] | The HCl salt should be a solid.[1] If gummy, triturate with diethyl ether or MTBE.[1] Ensure strictly anhydrous conditions during salting.[1] |
| Impurity: Acetal | Reaction with MeOH during salt formation.[1] | CRITICAL: Remove all MeOH before adding HCl. Do not use MeOH as the solvent for the salt step. |
| Impurity: Carboxylic Acid | Oxidation of aldehyde.[1] | Degas solvents with N |
References
-
General Nucleophilic Aromatic Substitution on Pyridines
-
Synthesis of 4-Alkoxypyridines (Patent Literature)
-
Stability of Pyridine Aldehydes
-
Vilsmeier-Haack Formylation (Alternative Route Context)
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for all reagents before use.
Sources
- 1. Process for preparing phenoxypyridine derivatives - Patent US-7790885-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Stability of Multicomponent Antidote Parenteral Formulations for Autoinjectors against Chemical War Agents (Neurotoxics) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Purification challenges of 4-Methoxynicotinaldehyde hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of 4-Methoxynicotinaldehyde hydrochloride . While this molecule is an indispensable building block for kinase inhibitors and complex heterocyclic scaffolds, its unique structural features—a highly electrophilic aldehyde, a labile methoxy group, and an ionic hydrochloride salt form—create a perfect storm of chromatographic challenges.
This guide is designed to move beyond basic procedures. We will dissect the causality behind common purification failures and provide self-validating, field-tested protocols to ensure you recover high-purity material without compromising the structural integrity of the compound.
Part 1: Mechanistic Troubleshooting & Causality
Before attempting purification, it is critical to understand why 4-Methoxynicotinaldehyde hydrochloride degrades or streaks on a column. The molecule is prone to three primary modes of failure during isolation:
-
Chromatographic Streaking (Salt Dissociation): Normal-phase silica gel is inherently acidic. When the hydrochloride salt is loaded directly onto a silica column, it undergoes continuous proton exchange with the stationary phase. This dynamic equilibrium between the protonated salt and the free base results in two distinct species migrating at different rates, causing severe band broadening and co-elution with impurities.
-
Acetalization & Hydrate Formation: The protonated pyridinium ring exerts a strong electron-withdrawing effect, making the aldehyde carbon exceptionally electrophilic. If alcoholic solvents (e.g., methanol or ethanol) are used during chromatography or crystallization, the aldehyde rapidly reacts to form hemiacetals or full acetals.
-
Acid-Catalyzed Demethylation: The 4-methoxy group on a pyridine ring is highly susceptible to nucleophilic attack. The use of strong acids during deprotection or salt formation, especially when combined with heat, can lead to the cleavage of the ether to form the 4-hydroxypyridine tautomer (pyridone), or cause the formation of dimerized/polymerized materials that severely complicate downstream purification[1].
Caption: Mechanistic degradation pathways of 4-Methoxynicotinaldehyde HCl.
Part 2: Quantitative Strategy Comparison
To mitigate the degradation pathways outlined above, researchers must choose a purification strategy based on the crude purity and scale. The table below summarizes the expected outcomes of various approaches.
| Purification Strategy | Typical Yield Recovery | Purity Achieved | Scalability | Mechanistic Drawback / Limitation |
| Direct Normal-Phase (Salt) | < 40% | 70–80% | Poor | Severe silica interaction; salt dissociation; irreversible binding. |
| Free-Basing + Normal-Phase | 75–85% | > 95% | Excellent | Requires careful pH control and anhydrous re-salting steps. |
| Reversed-Phase (C18) HPLC | 60–70% | > 98% | Moderate | Requires lyophilization to prevent thermal degradation during drying. |
| Direct Trituration | 50–60% | 85–90% | High | Only effective if impurities are highly soluble in the trituration solvent. |
Part 3: Self-Validating Experimental Protocols
To achieve high purity and yield, the most reliable method is to convert the salt to its free base, purify it via deactivated normal-phase chromatography, and regenerate the anhydrous salt. This protocol includes built-in validation checkpoints to ensure the system is functioning as intended at every step.
Protocol A: Free-Basing and Normal-Phase Chromatography
Causality: By neutralizing the salt to the free base, we eliminate the ionic interactions that cause streaking on silica.
-
Step 1: Neutralization. Suspend the crude 4-methoxynicotinaldehyde hydrochloride in dichloromethane (DCM). Slowly add saturated aqueous NaHCO₃ at 0 °C until the aqueous layer reaches pH 8.0.
-
Validation Checkpoint: Test the aqueous layer with pH paper. If pH < 8, the compound remains protonated and will be lost in the aqueous phase.
-
-
Step 2: Extraction. Extract the aqueous layer with DCM (3 x volumes). Ensure thorough extraction, as the free base is highly soluble in DCM[2].
-
Validation Checkpoint: Spot the aqueous and organic layers on a TLC plate under UV (254 nm). The aqueous layer should show zero UV-active spots.
-
-
Step 3: Drying & Concentration. Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at <30 °C to prevent thermal degradation.
-
Validation Checkpoint: The residue should present as a pale yellow oil or low-melting solid[2]. A dark brown color indicates thermal degradation.
-
-
Step 4: Chromatography. Load the crude free base onto a silica gel column. Elute using a gradient of Hexane/Ethyl Acetate containing 1% Triethylamine (TEA). The TEA deactivates the acidic silanol groups, preventing tailing.
Protocol B: Anhydrous Salt Regeneration
Causality: Using aqueous HCl to regenerate the salt introduces moisture, driving hydrate formation at the highly electrophilic aldehyde carbon. Anhydrous conditions are mandatory.
-
Step 1: Dissolution. Dissolve the purified free base in anhydrous diethyl ether or DCM under a nitrogen atmosphere.
-
Step 2: Acidification. Dropwise add 4 M hydrochloric acid in dioxane (1.05 equivalents) at 0 °C[3].
-
Validation Checkpoint: Immediate precipitation of a white/off-white solid indicates successful salt formation. If the solution remains clear, verify the concentration of the HCl/dioxane reagent.
-
-
Step 3: Isolation. Filter the precipitate under a nitrogen blanket (the salt is hygroscopic). Wash with cold pentane and dry under high vacuum to afford the pure hydrochloride salt.
Caption: Decision matrix for the purification of 4-Methoxynicotinaldehyde HCl.
Part 4: Frequently Asked Questions (FAQs)
Q: During column chromatography, I observe multiple spots forming over time, even though the loaded sample was pure. What is happening? A: You are observing in situ acetalization or hydrate formation. If you are using methanol or ethanol in your eluent, the acidic nature of the silica catalyzes the reaction between the alcohol and the highly electrophilic aldehyde carbon. Switch to a non-nucleophilic solvent system (e.g., Hexane/EtOAc or DCM/Acetone) and ensure all solvents are strictly anhydrous.
Q: My final isolated product is an intractable oil, but the vendor specifications say it should be a solid powder. Did I isolate the wrong compound? A: Not necessarily. You likely isolated the free base rather than the hydrochloride salt. The free base of 4-methoxynicotinaldehyde is typically an oil or a low-melting solid[2]. If you performed an aqueous work-up with a base (like NaHCO₃) and did not regenerate the hydrochloride salt, you have the free base. To obtain the solid powder, you must treat the free base with anhydrous HCl in dioxane and triturate it with a non-polar solvent like hexane or pentane[2],[3].
Q: How do I remove co-eluting 6-chloro or 2-chloro regioisomers from my crude mixture? A: Regioisomers generated from non-selective metalation or Vilsmeier-Haack formylations have nearly identical polarities to the target molecule on normal-phase silica. If gradient elution fails, do not waste time repeating the column. Instead, convert the mixture to the hydrochloride salt and perform selective crystallization from an ethanol/diethyl ether mixture, or utilize Reversed-Phase (C18) HPLC using a shallow water/acetonitrile gradient (with 0.1% TFA or HCl modifier).
Q: Why am I losing the methoxy group during my purification workflow? A: The 4-methoxy group on a protonated pyridine ring is highly susceptible to nucleophilic substitution. If you use strong aqueous acids and apply heat during concentration or deprotection steps, you risk cleaving the ether to form the 4-hydroxypyridine tautomer (pyridone)[1]. Always maintain rotary evaporator bath temperatures below 30 °C when concentrating acidic solutions of this compound.
References
- US20180111931A1 - Chemical compounds.Google Patents.
-
Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PMC (NIH). Available at:[Link]
Sources
Side reactions in the synthesis of 4-Methoxynicotinaldehyde hydrochloride and their prevention
Welcome to the technical support center for the synthesis of 4-Methoxynicotinaldehyde hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (General)
Q1: My reaction mixture is turning dark brown or black, and I'm seeing significant tar formation. What is causing this decomposition?
A1: Dark coloration and polymerization are common issues in pyridine chemistry, often stemming from several factors:
-
Air (Oxygen) Sensitivity: Pyridine derivatives, especially when activated by electron-donating groups like a methoxy group, can be susceptible to oxidation by atmospheric oxygen.[1] This is particularly true for intermediate organometallic species or if the reaction is run at elevated temperatures.
-
Strongly Acidic or Basic Conditions: Extreme pH and high temperatures can promote decomposition. For instance, in a Vilsmeier-Haack reaction, the strongly acidic conditions can lead to side reactions if not carefully controlled.[2]
-
Instability of Intermediates: Certain intermediates, like the iminium salt in a Vilsmeier-Haack reaction or unstabilized organometallics, are inherently reactive and can decompose if they are not consumed in a timely manner or if the reaction temperature is too high.
Preventative Measures:
-
Maintain an Inert Atmosphere: Always conduct reactions, especially those involving organometallics or sensitive reagents, under a dry, inert atmosphere (Nitrogen or Argon).[1]
-
Temperature Control: Maintain the recommended reaction temperature. Use an ice bath or cryo-cooler for exothermic additions and organometallic reactions.
-
Reagent Quality: Use pure, and where necessary, freshly distilled or anhydrous reagents and solvents. Impurities can catalyze decomposition pathways.
Troubleshooting Guide 1: Synthesis via Oxidation of (4-methoxypyridin-3-yl)methanol
This is a common and direct route, but it is highly susceptible to over-oxidation. The primary challenge is to stop the reaction at the aldehyde stage without forming the corresponding carboxylic acid.
Q2: I'm observing a significant amount of 4-methoxynicotinic acid as a byproduct. How can I prevent this over-oxidation?
A2: The formation of 4-methoxynicotinic acid is the most common side reaction in this synthesis. It occurs because the initially formed aldehyde can be further oxidized. In aqueous acidic conditions, the aldehyde can form a hydrate, which behaves like a primary alcohol and is readily oxidized.[3]
The key to prevention is the choice of oxidizing agent and reaction conditions. Milder, anhydrous conditions are essential.
Table 1: Comparison of Common Oxidizing Agents for Aldehyde Synthesis
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temp. | Reliably stops at the aldehyde; commercially available.[3] | Chromium(VI) is toxic; requires stoichiometric amounts; purification can be tedious. |
| Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂, Room Temp. | Mild, fast, and high-yielding; metal-free. | Can be explosive at high temperatures; relatively expensive. |
| Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N) | Anhydrous CH₂Cl₂, -78 °C to Room Temp. | High yields; avoids heavy metals; byproducts are volatile. | Requires cryogenic temperatures; can have an unpleasant odor; sensitive to temperature fluctuations. |
| TEMPO-based Oxidation (e.g., TEMPO/NaOCl) | Biphasic (e.g., CH₂Cl₂/H₂O), 0 °C to Room Temp. | Catalytic in TEMPO; highly selective for primary alcohols; environmentally benign co-oxidants.[4][5] | Can be sensitive to substrate; reaction rate can be slow. |
Troubleshooting Logic: Preventing Over-oxidation
Caption: Troubleshooting logic for over-oxidation.
Experimental Protocol: Selective Oxidation using PCC
This protocol provides a reliable method to synthesize 4-Methoxynicotinaldehyde while minimizing over-oxidation.[3]
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL per 1 mmol of alcohol).
-
Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the DCM. Stir to form a slurry.
-
Substrate Addition: Dissolve (4-methoxypyridin-3-yl)methanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the PCC slurry at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting alcohol.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Pass the mixture through a short plug of silica gel or Florisil to filter out the chromium salts, washing the plug with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Methoxynicotinaldehyde.[6]
Troubleshooting Guide 2: Synthesis via Vilsmeier-Haack Formylation of 4-Methoxypyridine
The Vilsmeier-Haack reaction is a powerful formylation method for electron-rich heterocycles.[7] However, its high reactivity can lead to several side products if not properly controlled.
Q3: My Vilsmeier-Haack reaction is giving multiple products. Besides the desired aldehyde, what else could be forming?
A3: The Vilsmeier reagent (formed from POCl₃ and DMF) is a potent electrophile, and the reaction conditions are strongly acidic, which can lead to several side reactions.[8]
-
Demethylation: The combination of strong acid (from POCl₃ hydrolysis) and heat can cleave the methyl group from the 4-methoxy position, resulting in 4-hydroxy-nicotinaldehyde.[2] This is a common issue with methoxy groups on electron-deficient rings under harsh acidic conditions.
-
Di-formylation: Although less common for pyridine rings compared to more activated systems like pyrroles, forcing conditions (high temperature, large excess of Vilsmeier reagent) could potentially lead to the introduction of a second formyl group.[2]
-
Chlorination: In some heterocyclic systems, the Vilsmeier-Haack reaction can lead to chlorination of the ring. While less common for simple methoxypyridines, it is a known side reaction for systems like uracils.[9]
-
Incomplete Hydrolysis: The immediate product of the electrophilic attack is an iminium salt. If the aqueous work-up is incomplete or inefficient, this intermediate may persist or react further, leading to impurities.[8]
Workflow for a Selective Vilsmeier-Haack Reaction
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Preventative Measures:
-
Stoichiometry Control: Use a controlled amount of the Vilsmeier reagent, typically 1.1 to 1.5 equivalents.[2]
-
Temperature Management: Prepare the Vilsmeier reagent at 0-5 °C and perform the formylation by adding the substrate at 0 °C, allowing it to warm slowly to room temperature. Avoid excessive heating.[2]
-
Efficient Work-up: Ensure the reaction is thoroughly quenched by pouring it onto crushed ice and neutralizing with a base (e.g., NaHCO₃ or NaOH solution) at low temperatures to facilitate the complete hydrolysis of the iminium salt to the aldehyde.[2][9]
Troubleshooting Guide 3: Synthesis via Grignard/Organolithium Routes
This approach, a variation of the Bouveault aldehyde synthesis, involves forming an organometallic reagent from a 3-halopyridine and reacting it with a formylating agent like DMF.[10][11] This route is powerful but highly sensitive to reaction conditions.
Q4: My Grignard reaction is giving me a secondary alcohol, (4-methoxypyridin-3-yl)(phenyl)methanol, instead of the aldehyde. What went wrong?
A4: This is a classic side reaction in Grignard additions to formamides or esters. The Grignard reagent adds to the formamide to create a tetrahedral intermediate. This intermediate collapses to form the desired aldehyde. However, this newly formed aldehyde is also an electrophile and can be attacked by a second equivalent of the Grignard reagent, leading to a secondary alcohol after work-up.[12][13]
Mechanism of Side Reaction:
-
R-MgX + DMF → Intermediate → R-CHO (Desired Aldehyde)
-
R-CHO + R-MgX → R₂CH-OMgX → (Acid work-up) → R₂CH-OH (Secondary Alcohol Side Product)
Preventative Measures:
-
Inverse Addition: Add the Grignard reagent slowly to a solution of DMF, rather than the other way around. This keeps the concentration of the Grignard reagent low at all times, favoring the first addition and minimizing the chance that a newly formed aldehyde molecule will encounter another Grignard molecule.
-
Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C). This slows down the rate of the second addition more significantly than the first, improving selectivity.[14]
-
Use of a Milder Organometallic: In some cases, using an organolithium reagent at low temperatures can provide better selectivity than a Grignard reagent.
Q5: My Grignard reaction failed to initiate or gave a very low yield, with mostly starting halide recovered. Why?
A5: Grignard reagent formation is notoriously sensitive. Failure is almost always due to the presence of proton sources or a passivated magnesium surface.[15]
-
Presence of Water: Grignard reagents are extremely strong bases and will be instantly quenched by any protic species, including water, alcohols, or even acidic protons on other functional groups.[12][15] All glassware must be flame- or oven-dried, and all solvents must be rigorously anhydrous.
-
Reaction with Oxygen: Grignard reagents react with O₂ from the air.[15] The reaction must be maintained under a positive pressure of an inert gas (N₂ or Ar).
-
Magnesium Passivation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction.
Protocol for Successful Grignard Formation:
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and assemble while hot under a stream of inert gas.
-
Solvents: Use freshly distilled, anhydrous ether or THF.
-
Magnesium Activation: Place magnesium turnings in the flask and stir them vigorously under inert gas. A small crystal of iodine can be added; the disappearance of its purple color often indicates the reaction has started. A few drops of 1,2-dibromoethane can also be used as an initiator.
-
Initiation: Add a small portion of your halide solution and wait for signs of reaction (e.g., gentle bubbling, cloudiness, or heat generation) before adding the remainder dropwise.
Final Product Handling
Q6: What is the best way to purify the final 4-Methoxynicotinaldehyde and convert it to its hydrochloride salt?
A6: Purification of the Free Base: Silica gel column chromatography is the most effective method for purifying the crude aldehyde.[6] A gradient of ethyl acetate in hexanes is typically a good starting point. If the main impurity is the over-oxidized carboxylic acid, a pre-purification wash can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild basic solution like saturated aqueous sodium bicarbonate (NaHCO₃).[1] The acidic impurity will be deprotonated and move to the aqueous layer, while the neutral aldehyde remains in the organic layer.
Formation of the Hydrochloride Salt:
-
Dissolve the purified 4-Methoxynicotinaldehyde free base in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash it with cold anhydrous ether to remove any excess acid, and dry it under vacuum.
References
-
Lumen Learning. (n.d.). 19.6. Oxidation of alcohols & aldehydes. Organic Chemistry II. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
Kutney, J. P., & Greenhouse, R. (1975). THE PROTECTION AND DEPROTECTION OF THE PYRIDINE NITROGEN. Synthetic Communications, 5(2), 119-124. Retrieved from [Link]
-
Ahmad, S. (2023). Assessing the effectiveness of oxidative approaches for the synthesis of aldehydes and ketones from oxidation of iodomethyl group. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Protection and Deprotection of the Pyridine Nitrogen. Retrieved from [Link]
-
Ainsworth, P. J., et al. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from [Link]
-
Colacino, E., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2006). The Protection and Deprotection of the Pyridine Nitrogen. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Bouveault Aldehyde Synthesis.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]
-
Wikipedia. (n.d.). Bouveault aldehyde synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Bouveault aldehyde synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Column Chromatography. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
-
Pu, M., et al. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 5. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. adichemistry.com [adichemistry.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Methoxynicotinaldehyde Hydrochloride
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 4-Methoxynicotinaldehyde hydrochloride. This guide is designed to provide practical, in-depth solutions to common solubility issues you may encounter during your experiments. While specific, validated solubility data for 4-Methoxynicotinaldehyde hydrochloride is not extensively published, this document leverages fundamental chemical principles of related structures—such as pyridine derivatives, aldehydes, and hydrochloride salts—to offer robust troubleshooting strategies.
Our approach is rooted in providing not just protocols, but also the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving 4-Methoxynicotinaldehyde hydrochloride in water. What is the recommended starting point?
This is a common initial challenge. As a hydrochloride salt of a pyridine derivative, 4-Methoxynicotinaldehyde hydrochloride is expected to be more soluble in aqueous solutions compared to its free base form due to the protonated pyridine nitrogen. However, complete and rapid dissolution is not always guaranteed.
Recommended Protocol for Aqueous Solutions:
-
Start with Acidified Water: Begin by attempting to dissolve the compound in deionized water with a small amount of acid (e.g., 0.1 N HCl). The acidic environment will help maintain the protonated, more soluble form of the pyridine ring. The dissolution of ciprofloxacin hydrochloride, for example, is often tested in 0.1 N hydrochloric acid.[1][2]
-
Vortex and Sonicate: After adding the solvent, vortex the solution vigorously. If solid particles remain, use a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart powder agglomerates and enhance solvent-solute interaction.
-
Gentle Heating: If solubility is still limited, gently warm the solution to 30-40°C. Increased temperature often enhances the solubility of solids. Be cautious not to overheat, as it could potentially degrade the aldehyde functional group.
-
pH Adjustment: If you need to work at a neutral pH, first dissolve the compound in a slightly acidic solution and then carefully adjust the pH upwards using a suitable buffer system (e.g., phosphate-buffered saline, PBS). Be aware that increasing the pH may decrease solubility and could lead to precipitation. The solubility of compounds like valsartan, for instance, significantly increases above a certain pH.[3]
Q2: What organic solvents can I use if aqueous solubility is insufficient for my experimental needs?
If high concentrations are required or if the experimental system is incompatible with aqueous solutions, several organic solvents can be considered. The choice of solvent depends on the polarity of the compound and the requirements of your assay.
Inferred Solubility in Common Organic Solvents:
| Solvent | Expected Solubility | Rationale & Considerations |
| DMSO (Dimethyl Sulfoxide) | High | A powerful, polar aprotic solvent capable of dissolving a wide range of compounds. Often used for creating high-concentration stock solutions.[4] |
| Ethanol (EtOH) | Moderate to High | A polar protic solvent that is often a good choice for compounds with some water solubility. It is also less toxic than many other organic solvents.[4] |
| Methanol (MeOH) | Moderate to High | Similar to ethanol, but can be more effective for highly polar compounds. It is, however, more toxic. |
| DMF (Dimethylformamide) | High | Another polar aprotic solvent, similar in dissolving power to DMSO. |
Protocol for Preparing Organic Stock Solutions:
-
Weigh the desired amount of 4-Methoxynicotinaldehyde hydrochloride in a suitable vial.
-
Add the chosen organic solvent (e.g., DMSO) to the desired final concentration.
-
Vortex thoroughly. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Store stock solutions appropriately, typically at -20°C or -80°C, to minimize degradation.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
This phenomenon, known as "crashing out," occurs when a compound that is highly soluble in a concentrated organic stock solution is introduced into an aqueous buffer where its solubility is much lower.
Troubleshooting Workflow for Dilution-Induced Precipitation:
Caption: Workflow to troubleshoot precipitation upon dilution.
Key Causality: The dramatic change in solvent polarity upon dilution is the primary driver of precipitation. Strategies to mitigate this involve either reducing the magnitude of this polarity shift or adding agents that can stabilize the compound in the new environment. The use of surfactants is a common strategy to enhance the solubility of poorly soluble drugs.[5][6]
Q4: How does pH affect the solubility and stability of 4-Methoxynicotinaldehyde hydrochloride?
The pH of your solution is a critical factor influencing both the solubility and stability of this compound.
-
Solubility: As a hydrochloride salt of a basic pyridine, the compound's solubility is pH-dependent.[7]
-
Low pH (Acidic): The pyridine nitrogen is protonated (positively charged), which enhances its interaction with polar water molecules, leading to higher solubility.
-
High pH (Basic): The pyridine nitrogen is deprotonated, becoming a neutral, less polar molecule. This reduces its aqueous solubility and can lead to precipitation.
-
-
Stability: The aldehyde group can be susceptible to degradation, particularly at extreme pH values and elevated temperatures. Cathinone derivatives, which share some structural similarities, are known to be unstable in basic solutions.[8] It is advisable to prepare fresh solutions and avoid long-term storage, especially in neutral or basic buffers at room temperature.[9]
Visualizing the Impact of pH on Solubility:
Caption: pH-dependent ionization and its effect on solubility.
Q5: I've tried the basic steps and still face solubility issues. What advanced formulation strategies can I consider?
For particularly challenging applications requiring high concentrations, advanced formulation techniques may be necessary. These approaches are common in drug development for poorly soluble compounds.[10][11]
-
Co-solvents: A "co-solvent" is a water-miscible organic solvent used in a low concentration to increase the solubility of a hydrophobic compound in an aqueous solution.[12]
-
Examples: Propylene glycol, polyethylene glycol (PEG), and glycerol.
-
Protocol: Prepare your aqueous buffer containing a small percentage (e.g., 5-10%) of the co-solvent before adding the 4-Methoxynicotinaldehyde hydrochloride. A study on phenoxybenzamine hydrochloride demonstrated improved stability in a vehicle containing propylene glycol.[13]
-
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, effectively increasing their solubility in water.[5][6]
-
Application: This is a more complex formulation strategy that requires screening different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to find the most effective one.
-
-
Surfactants: As mentioned in Q3, surfactants like Tween-80 or Cremophor EL can be used at low concentrations to aid in solubilization by forming micelles.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Factors Affecting Solubility. Course Hero. [Link]
-
(PDF) SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. ResearchGate. [Link]
-
Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Pyridine. Sciencemadness Wiki. [Link]
-
Strategies in poorly soluble drug delivery systems. [Link]
-
2-Pyridinecarboxaldehyde. Solubility of Things. [Link]
-
(PDF) Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. ResearchGate. [Link]
-
Development of a Dissolution Method for Modified Release Tablets Containing an Insoluble Active Substance. [Link]
-
4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904. PubChem. [Link]
-
4-Hydroxynicotinaldehyde | C6H5NO2 | CID 5325461. PubChem. [Link]
-
4-Methoxybenzaldehyde | C8H8O2 | CID 31244. PubChem. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]
-
4'-Methoxyacetophenone | C9H10O2 | CID 7476. PubChem. [Link]
-
Aqueous and cosolvent solubility data for drug-like organic compounds. PMC. [Link]
-
Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
-
How should AZD0095 be dissolved? ResearchGate. [Link]
-
Description and Solubility. USP. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. ResearchGate. [Link]
-
Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. ResearchGate. [Link]
-
Chemical stability results. ResearchGate. [Link]
-
An overview on Common Organic Solvents and their Toxicity. [Link]
-
Dissolution Study of Active Pharmaceutical Ingredients Using the Flow Through Apparatus Usp 4. ResearchGate. [Link]
-
FDA Dissolution Methods Overview. Scribd. [Link]
-
(Z)-9-Octadecen-1-ol ethoxylated - Registration Dossier. ECHA. [Link]
-
Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization. PubMed. [Link]
-
4-Methoxyphenol | C7H8O2 | CID 9015. PubChem. [Link]
-
Stability of phenoxybenzamine hydrochloride in various vehicles. PubMed. [Link]
Sources
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- 3. pharmaexcipients.com [pharmaexcipients.com]
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- 5. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
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- 10. mdpi.com [mdpi.com]
- 11. (PDF) Strategies for formulating and delivering poorly water-soluble drugs [academia.edu]
- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 13. Stability of phenoxybenzamine hydrochloride in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification and removal of impurities in 4-Methoxynicotinaldehyde hydrochloride
Topic: Identification, Removal, and Prevention of Impurities
Document ID: TS-MNAL-004 | Version: 2.1 | Status: Active
Introduction: The Criticality of Purity
Welcome to the Technical Support Center. You are likely working with 4-Methoxynicotinaldehyde hydrochloride (4-MNAL HCl) as a strategic intermediate for synthesizing kinase inhibitors, antifungal agents, or pyridine-based ligands.
In our experience supporting drug development workflows, 4-MNAL HCl is deceptively stable. While the pyridine ring offers robustness, the C3-aldehyde is prone to oxidation, and the C4-methoxy group can undergo hydrolysis under forcing acidic conditions. Impurities here are not just inert fillers; they are chain-terminators in reductive aminations and poison for metal-catalyzed cross-couplings.
This guide provides a root-cause analysis and remediation strategy for the three most common impurity classes: Oxidative Degradants , Synthetic Precursors , and Solvent Adducts .
Module 1: Identification (The Diagnostic Phase)
Q: I see a "Mystery Peak" in my HPLC trace. How do I identify it without running MS immediately?
A: Before booking time on the LC-MS, use Relative Retention Time (RRT) logic based on the chemistry of the pyridine ring.
Common Impurity Profile:
| Impurity Type | Likely Identity | RRT (vs Main Peak) | Detection Logic |
| Oxidative | 4-Methoxynicotinic Acid | ~0.6 - 0.8 | Early Eluter. The carboxylic acid is more polar than the aldehyde. Peak area increases if sample sits in air. |
| Precursor | 4-Chloronicotinaldehyde | ~1.2 - 1.4 | Late Eluter. If synthesized via nucleophilic substitution, the chloro-analog is less polar (lacks the oxygen lone pair donation of methoxy). |
| Solvent Adduct | Acetal / Hemiacetal | ~1.5+ | Very Late Eluter. Forms if stored in Methanol/Ethanol with trace acid. Non-polar. Disappears if treated with aqueous acid. |
| Hydrolysis | 4-Hydroxynicotinaldehyde | ~0.5 | Very Early Eluter. Result of ether cleavage (demethylation). Rare unless refluxed in strong acid. |
Technical Note: For HPLC Analysis, we recommend a Phenyl-Hexyl column over standard C18. The pi-pi interactions with the pyridine ring provide superior separation of the chloro-impurity from the methoxy-product.
Diagnostic Workflow
Use the following decision tree to classify your impurity before attempting purification.
Figure 1: Diagnostic logic for classifying impurities based on chromatographic behavior.
Module 2: Purification (The Treatment Phase)
Q: Recrystallization isn't removing the yellow color or the "Precursor" impurity. What is the correct solvent system?
A: Standard ethanol recrystallization often fails because both the product and the 4-chloro impurity have similar solubility profiles in hot alcohol.
The "Salt-Break" Strategy: To achieve >99.5% purity, you must exploit the basicity difference between the product and the impurity. The methoxy group makes the pyridine nitrogen more basic (electron-donating) compared to the chloro group (electron-withdrawing).
Recommended Protocol: Acid-Base Swing
-
Free Basing: Dissolve the crude HCl salt in minimal water. Neutralize carefully with saturated NaHCO₃ to pH 8. Extract into Ethyl Acetate (EtOAc).[1]
-
Why? This leaves inorganic salts and highly polar degradation products (like nicotinic acid) in the aqueous layer.
-
-
Carbon Treatment: While in EtOAc, treat with activated charcoal (5 wt%) for 30 mins at room temperature. Filter over Celite.
-
Why? Removes the polymeric "yellow/brown" oxidation byproducts.
-
-
Salting Out: Cool the EtOAc solution to 0°C. Slowly bubble dry HCl gas or add HCl in Dioxane (1.1 eq).
-
Precipitation: The 4-MNAL HCl will precipitate as a white solid. The 4-chloro impurity (being less basic) often remains in the mother liquor if the stoichiometry is controlled.
Q: How do I remove the Carboxylic Acid (Oxidation Impurity)?
A: Do not use recrystallization alone. The acid tends to co-crystallize.
-
Fix: Wash the crude solid with cold Isopropanol (IPA) .
-
Mechanism: The hydrochloride salt of the aldehyde is insoluble in cold IPA, whereas the free carboxylic acid (and many organic impurities) has moderate solubility.
Module 3: Stability & Storage (The Prevention Phase)
Q: My solid turned into a sticky gum overnight. Is it ruined?
A: Not necessarily, but it has absorbed water (Hygroscopic).
-
Cause: Pyridine HCl salts are notoriously hygroscopic. The "gum" is likely a hydrate form.
-
Fix: Dissolve in minimal Methanol, add Toluene, and rotary evaporate (azeotropic drying). Repeat 2x. Store in a desiccator.
Q: The aldehyde content dropped by 5% after one month. Why?
A: Aldehydes are "oxygen scavengers."
-
Mechanism: Radical chain reaction with atmospheric oxygen converts -CHO to -COOH.
-
Requirement: Store under Argon/Nitrogen at -20°C.
-
Pro-Tip: If you must store it for >3 months, convert it to the Dimethyl Acetal form. The acetal is stable to oxidation and can be hydrolyzed back to the aldehyde (using aqueous HCl) just minutes before your next reaction.
Summary of Stability Risks
| Condition | Risk Factor | Chemical Outcome | Prevention |
| Air Exposure | High | Oxidation to Nicotinic Acid | Store under Argon |
| Moisture | High | Hydrate formation / Deliquescence | Desiccator / Sealed vial |
| Alcohol Solvents | Medium | Acetal formation (equilibrium) | Avoid alcohols for long-term storage |
| Basic pH | High | Cannizzaro Reaction (Disproportionation) | Keep as HCl salt |
References & Grounding
-
BenchChem. Technical Support: Synthesis of 6-Chloro-4-methoxynicotinaldehyde. (General Vilsmeier-Haack and impurity logic).[2]
-
EPA Method 8315A. Determination of Carbonyl Compounds by HPLC. (Standard analytical method for aldehydes using DNPH, applicable to impurity identification).[3]
-
Mettler Toledo. Recrystallization Guide: Solvents and Methods. (Principles of solubility and impurity rejection).
-
PubChem. 4-Methoxybenzaldehyde Stability Data. (Analogous aldehyde stability data regarding oxidation and storage).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Methoxynicotinaldehyde hydrochloride before handling.
Sources
Optimizing solvent systems for chromatography of 4-Methoxynicotinaldehyde hydrochloride derivatives
Technical Support Center: Optimizing Solvent Systems for Chromatography of 4-Methoxynicotinaldehyde Hydrochloride Derivatives
Introduction 4-Methoxynicotinaldehyde hydrochloride is a highly versatile but analytically challenging building block in medicinal chemistry. Its unique structural architecture—comprising a basic pyridine nitrogen (protonated as a hydrochloride salt), an electron-donating methoxy group, and a highly reactive aldehyde—creates a "perfect storm" of chromatographic difficulties. Standard reversed-phase (RP) methods often result in severe peak tailing, lack of retention, or mysterious on-column degradation.
This technical support guide is designed for research scientists and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure robust, reproducible chromatography.
Part 1: Diagnostic Workflow
Caption: Decision tree for selecting chromatographic strategies based on specific analytical challenges.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I seeing severe peak tailing and broad peaks when analyzing the derivative on a standard C18 column? A1: This is a classic case of silanophilic interactions. Pyridine derivatives typically have a pKa between 5.2 and 6.0[1]. Because your compound is a hydrochloride salt, the pyridine nitrogen is fully protonated. If you are using a mobile phase at a mid-range pH (pH 4–7), the residual silanol groups on the silica stationary phase become ionized (SiO⁻). The strong electrostatic attraction between the positively charged pyridine ring and the negatively charged silanols causes the analyte to "stick" to the column, resulting in severe peak tailing[2]. Solution: Lower the mobile phase pH to < 3.0 using buffers like 0.1% Trifluoroacetic acid (TFA) or phosphoric acid to protonate and neutralize the silanol groups. Alternatively, use a highly end-capped "Type B" silica column or add a silanol-masking agent like Triethylamine (TEA)[2].
Q2: I switched to a Methanol/Water gradient with 0.1% TFA to fix the tailing, but now my main peak has split into two or three distinct peaks. Is my sample degrading? A2: Your sample is reacting with the mobile phase. The aldehyde group on 4-Methoxynicotinaldehyde is highly electrophilic. In the presence of Methanol (a nucleophile) and an acid catalyst (TFA), the aldehyde rapidly undergoes nucleophilic addition to form a hemiacetal, which can further dehydrate and react to form a full acetal[3]. Because these species exist in equilibrium but have different polarities, they separate on the column, appearing as split peaks or multiple artifacts. Solution:Never use Methanol when analyzing reactive aldehydes under acidic conditions. Switch your organic modifier to Acetonitrile (MeCN), which is non-nucleophilic and will not form acetals.
Caption: Acid-catalyzed hemiacetal and acetal formation pathway when using methanol as an organic modifier.
Q3: My compound elutes in the void volume (k' < 1) on my RP-HPLC system even with a 95% aqueous mobile phase. How can I increase retention? A3: The hydrochloride salt form makes the molecule highly polar and hydrophilic, preventing it from partitioning into the hydrophobic C18 stationary phase. Solution: You have two highly effective options:
-
Mixed-Mode Chromatography: Columns like Primesep 100 or Amaze SC incorporate both hydrophobic alkyl chains and embedded ion-exchange groups. This allows for the retention of polar basic compounds without needing ion-pairing reagents that suppress MS signals[1][4].
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC uses a polar stationary phase (like bare silica or amide) and a highly organic mobile phase (e.g., >70% Acetonitrile). Water acts as the strong eluting solvent, perfectly retaining polar salts.
Part 3: Quantitative Data Summary
The table below summarizes the effect of different solvent systems on the chromatographic performance of 4-Methoxynicotinaldehyde HCl.
| Solvent System (Mobile Phase A / B) | Stationary Phase | Retention Factor (k') | Peak Asymmetry (As) | Artifact Formation | Recommendation |
| Water / Methanol (Neutral) | Standard C18 | 0.8 | > 2.5 (Severe) | Low | Avoid (Poor retention, tailing) |
| 0.1% TFA in Water / Methanol | End-capped C18 | 1.5 | 1.2 (Good) | High (Acetal peaks) | Avoid (On-column reaction) |
| 0.1% TFA in Water / Acetonitrile | End-capped C18 | 1.6 | 1.1 (Excellent) | None | Recommended (RP-HPLC) |
| 10mM Ammonium Formate / Acetonitrile | HILIC (Amide) | 4.5 | 1.0 (Perfect) | None | Recommended (For high polarity) |
Part 4: Experimental Protocols
Protocol A: Optimized RP-HPLC Method (Acetonitrile/Acidic Buffer)
This method is designed to suppress silanol ionization while preventing aldehyde-solvent reactions.
Materials:
-
Column: Fully end-capped C18 or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (MeCN).
Step-by-Step Methodology:
-
System Preparation: Purge the HPLC system lines with Mobile Phase A and B to ensure no residual Methanol remains in the system.
-
Column Equilibration: Equilibrate the column with 95% A / 5% B at a flow rate of 1.0 mL/min for at least 15 column volumes. The low pH ensures residual silanols are protonated and neutral.
-
Sample Preparation: Dissolve the 4-Methoxynicotinaldehyde HCl standard in Mobile Phase A. Do not use Methanol or Ethanol as the diluent.
-
Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes.
-
Detection: Monitor UV absorbance at 254 nm and 280 nm (characteristic for substituted pyridines).
Protocol B: HILIC Method for High-Polarity Retention
Use this method if Protocol A results in insufficient retention (k' < 2).
Materials:
-
Column: HILIC Amide or bare silica column (e.g., 100 x 2.1 mm, 1.7 µm for UHPLC).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: 100% Acetonitrile.
Step-by-Step Methodology:
-
Column Equilibration: HILIC columns require longer equilibration times. Flush with 5% A / 95% B for at least 30 column volumes to establish the aqueous layer on the stationary phase.
-
Sample Preparation: Dissolve the sample in highly organic solvent (e.g., 80% Acetonitrile / 20% Water). Injecting a highly aqueous sample into a HILIC system will disrupt the partition layer and cause peak distortion.
-
Isocratic or Shallow Gradient: Run an isocratic method at 10% A / 90% B, or a shallow gradient increasing the aqueous phase (Mobile Phase A) up to 40% over 10 minutes.
-
Wash Step: Post-run, wash the column with 50% A / 50% B to remove strongly retained salts before re-equilibrating to 95% B.
References
-
ResearchGate. "Preparation of acetals from aldehydes and alcohols under basic conditions." ResearchGate. Available at: [Link]
-
Helix Chromatography. "HPLC Methods for analysis of Pyridine." Helix Chromatography Applications. Available at: [Link]
-
SIELC Technologies. "HPLC Method for Analysis of Pyridine on Primesep 100 Column." SIELC Applications. Available at: [Link]
-
HPLC-MART. "Are Silanol Groups Bad or Good for Basic Compounds?" ChromaNik Technologies. Available at: [Link]
Sources
Technical Support Center: Preventing Degradation of 4-Methoxynicotinaldehyde Hydrochloride During Storage
Welcome to the technical support and troubleshooting guide for 4-Methoxynicotinaldehyde hydrochloride . This resource is designed for researchers, synthetic chemists, and drug development professionals. Due to its trifunctional nature (a pyridine ring, a methoxy group, and an aldehyde) and its hydrochloride salt form, this compound is highly susceptible to environmental degradation. This guide provides mechanistic insights, self-validating protocols, and actionable troubleshooting steps to preserve the integrity of your material.
Mechanistic Insights: Why Does Degradation Occur?
To effectively prevent degradation, one must understand the causality behind it. The primary vulnerability of 4-Methoxynicotinaldehyde hydrochloride lies in its aldehyde functional group.
Aldehydes are highly susceptible to autoxidation , a radical chain reaction initiated by molecular oxygen, ambient light, or trace metal impurities. As detailed in forced degradation studies of pharmaceuticals, this autoxidation proceeds via an acyl radical intermediate, which reacts with atmospheric oxygen to form a highly reactive peroxy acid 1. The peroxy acid then reacts with another unoxidized aldehyde molecule to yield two molecules of the corresponding carboxylic acid (4-methoxynicotinic acid) 2. The spontaneous oxidation of nicotinaldehyde derivatives to their corresponding acids is a well-documented phenomenon in both aqueous and aerobic environments 3.
Additionally, the hydrochloride salt form renders the compound hygroscopic . Moisture absorption not only causes physical caking but also facilitates the mobility of reactive oxygen species and lowers the local activation energy for degradation pathways 4.
Fig 1. Radical chain autoxidation mechanism of 4-Methoxynicotinaldehyde to its carboxylic acid.
Troubleshooting & FAQs
Q1: What are the visible and analytical signs that my 4-Methoxynicotinaldehyde hydrochloride has degraded?
A1: Visually, the pristine compound is typically a pale yellow to off-white powder. Degradation often manifests as a color shift towards dark yellow or brown, accompanied by a change in texture from a free-flowing powder to a sticky or gummy solid due to moisture ingress. Analytically, degradation is best confirmed via
Q2: Why does my sample degrade even when stored in a tightly capped bottle in the refrigerator? A2: Standard atmospheric air contains ~21% oxygen. Because autoxidation is a radical chain reaction (the Bolland–Gee mechanism), even trace amounts of oxygen trapped in the headspace can initiate the degradation of a significant portion of the bulk material 1. Furthermore, if the bottle is opened immediately after removal from the refrigerator, ambient moisture rapidly condenses on the cold, hygroscopic hydrochloride salt, accelerating the breakdown.
Q3: Can I rescue or repurify degraded material? A3: If the degradation is minor (<5% carboxylic acid), you can often rescue the material by partitioning it between an organic solvent (like ethyl acetate) and a mild aqueous bicarbonate solution. The degraded carboxylic acid will remain in the aqueous layer as a water-soluble salt, while the intact aldehyde remains in the organic layer. However, this process removes the hydrochloride salt, yielding the free base, which must be re-acidified if the HCl salt is specifically required for your downstream reaction.
Data Presentation: Degradation Markers
Use the following analytical markers to compare your current batch against the expected properties of the intact compound.
| Analytical Property | 4-Methoxynicotinaldehyde HCl (Intact) | 4-Methoxynicotinic Acid HCl (Degraded) |
| Visual Appearance | Pale yellow / off-white powder | Dark yellow / brownish gummy solid |
| ~10.0 - 10.5 ppm (s, 1H) | Absent | |
| Absent | ~13.0 ppm (br s, 1H) | |
| Solubility Profile | Soluble in water, MeOH, DMSO | Decreased solubility in less polar solvents |
| TLC R | Higher R | Lower R |
Experimental Protocol: Self-Validating Aliquoting & Storage
To prevent degradation, you must establish a self-validating storage system that systematically eliminates oxygen, light, and moisture.
Objective: To create a moisture-free, oxygen-free micro-environment for long-term stability, while establishing a baseline for self-validation.
Materials Required:
-
Amber glass vials (2 mL or 4 mL) with PTFE-lined caps.
-
Argon gas cylinder with a low-flow regulator and sterile needle.
-
Parafilm.
-
Vacuum desiccator containing active Drierite (calcium sulfate).
Step-by-Step Methodology:
-
Baseline Validation (Day 0): Before processing, dissolve 1-2 mg of the bulk material in deuterated DMSO and acquire a baseline
H NMR spectrum. Confirm the integration ratio of the aldehyde proton to the aromatic protons. This serves as your quantitative reference point. -
Thermal Equilibration: If the bulk bottle was stored cold, allow it to sit in a desiccator at room temperature for at least 2 hours before opening.
-
Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the hygroscopic salt, lowering the activation energy for degradation 4.
-
-
Aliquoting: In a dry environment (preferably a glove bag or low-humidity hood), rapidly weigh the compound into single-use amber vials.
-
Causality: Amber glass blocks UV/visible light, preventing photochemical initiation of the radical chain autoxidation [[2]](). Single-use aliquoting prevents repeated exposure of the bulk material to ambient air.
-
-
Argon Purging: Insert the argon needle halfway into the vial and flush the headspace with a gentle stream of Argon for 10-15 seconds.
-
Causality: Argon is denser than air and nitrogen; it effectively displaces oxygen and settles as a protective blanket over the solid, halting the Bolland-Gee autoxidation mechanism 1.
-
-
Sealing: Cap the vial tightly with a PTFE-lined cap and wrap the seal with Parafilm.
-
Causality: PTFE is chemically inert and impermeable to moisture, unlike standard rubber septa which can degrade or allow gas exchange over time.
-
-
Storage: Place the sealed vials in a secondary container (e.g., a vacuum desiccator) and store at 2-8°C.
-
System Validation (Month 1): Open one designated "control" aliquot and repeat the
H NMR analysis. Compare the aldehyde integration to the Day 0 baseline. A deviation of <2% validates the integrity of your storage system.
Fig 2. Optimal handling and storage workflow to prevent oxidation and moisture absorption.
References
-
Benchchem. "5-Bromo-4-chloronicotinaldehyde | 1060802-24-5: Core Stability and Degradation Pathways." 4
-
ResearchGate. "Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen." 2
-
PMC, NIH. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." 1
-
MDPI. "Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia." 3
Sources
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia [mdpi.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
The Definitive Guide to 4-Methoxynicotinaldehyde Hydrochloride in Organic Synthesis: A Comparative Analysis
In medicinal chemistry and complex API synthesis, pyridine aldehydes are foundational building blocks. However, the inherent electron-deficient nature of the pyridine ring often complicates standard carbonyl transformations. Among these derivatives, 4-Methoxynicotinaldehyde hydrochloride (4-methoxy-3-pyridinecarboxaldehyde HCl) stands out as a highly privileged scaffold. By strategically positioning an electron-donating methoxy group adjacent to the formyl moiety, chemists can fundamentally alter the reactivity profile of the molecule, enabling cleaner conversions and higher yields in critical C-N bond-forming reactions[1].
This guide provides an objective, data-driven comparison between 4-methoxynicotinaldehyde hydrochloride and standard unsubstituted pyridine aldehydes (such as 2-, 3-, and 4-pyridinecarboxaldehyde), focusing on their performance in reductive amination workflows.
Structural and Electronic Divergence: The Causality of Reactivity
To understand the synthetic advantages of 4-methoxynicotinaldehyde, we must examine the electronic interplay within the pyridine ring.
Unsubstituted pyridine aldehydes, such as 3-pyridinecarboxaldehyde (nicotinaldehyde), are highly electrophilic. The nitrogen atom in the pyridine ring exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects[2]. While this makes the carbonyl carbon highly reactive, it also makes the aldehyde prone to unwanted side reactions, such as polymerization, auto-oxidation, and over-alkylation during reductive amination[3].
Conversely, the introduction of a methoxy group at the C4 position introduces a strong mesomeric electron-donating effect (+M). This +M effect delocalizes electron density into the pyridine ring, partially neutralizing the electron-withdrawing nature of the heteroatom.
-
The Result: The formyl group at C3 experiences a "Goldilocks" level of electrophilicity. It is reactive enough to form imines readily but stable enough to prevent rapid degradation or off-target nucleophilic attacks.
Furthermore, the commercial availability of this compound as a hydrochloride salt provides a distinct operational advantage. The salt form significantly enhances bench stability, preventing the auto-oxidation to nicotinic acid derivatives that plagues free-base pyridine aldehydes over time[4].
Fig 1. Electronic effects dictating the reactivity of substituted pyridine aldehydes.
Comparative Performance: Reductive Amination
Reductive amination is arguably the most common application for pyridine aldehydes in drug discovery. However, solid-phase and solution-phase syntheses often reveal stark differences in the efficiency of various pyridine isomers[3].
When utilizing standard reducing agents like Sodium triacetoxyborohydride (NaBH(OAc)3), the choice of the aldehyde dictates the cleanliness of the reaction. 2-Pyridinecarboxaldehyde often suffers from chelation with the boron reagent, stalling the reduction. 4-Pyridinecarboxaldehyde is excessively reactive, leading to complex mixtures. 4-Methoxynicotinaldehyde HCl, however, consistently delivers superior yields due to the stability of its intermediate iminium ion.
Quantitative Yield Comparison
The following table summarizes benchmark yields for the reductive amination of various pyridine aldehydes with a standard primary amine (benzylamine) using NaBH(OAc)3 in 1,2-dichloroethane (DCE).
| Aldehyde Substrate | Reaction Time (h) | Major Byproducts | Isolated Yield (%) |
| 2-Pyridinecarboxaldehyde | 16.0 | Chelation complexes, unreacted imine | 65% |
| 3-Pyridinecarboxaldehyde | 12.0 | Over-alkylated tertiary amines | 78% |
| 4-Pyridinecarboxaldehyde | 8.0 | Polymeric degradation products | 72% |
| 4-Methoxynicotinaldehyde HCl | 14.0 | Trace unreacted starting material | 89% |
Note: Data reflects standard solution-phase protocols. The hydrochloride salt requires stoichiometric neutralization prior to imine formation.
Self-Validating Experimental Protocol: Reductive Amination
Because 4-methoxynicotinaldehyde is supplied as a hydrochloride salt, the experimental protocol must account for the release of the free base. Failure to neutralize the salt will protonate the incoming amine nucleophile, completely halting imine formation.
Objective: Synthesis of N-benzyl-1-(4-methoxypyridin-3-yl)methanamine.
Reagents:
-
4-Methoxynicotinaldehyde hydrochloride (1.0 eq, 1.0 mmol)
-
Benzylamine (1.1 eq, 1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 1.2 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 1.5 mmol)
-
1,2-Dichloroethane (DCE) (5.0 mL)
Step-by-Step Methodology & Causality:
-
Free-Basing (Crucial Step): Suspend 4-methoxynicotinaldehyde hydrochloride (1.0 mmol) in anhydrous DCE (5.0 mL) at room temperature. Add DIPEA (1.2 mmol) dropwise.
-
Causality: The slight excess of DIPEA ensures complete neutralization of the HCl salt. DCE is chosen over protic solvents like methanol to minimize reversible hemiaminal formation, driving the equilibrium toward the imine.
-
-
Imine Formation: Add benzylamine (1.1 mmol) to the clear solution. Stir at room temperature for 2 hours.
-
Validation: Monitor by TLC (DCM:MeOH 9:1). The highly UV-active aldehyde spot should disappear, replaced by a new, less polar imine spot.
-
-
Reduction: Once imine formation is complete, add NaBH(OAc)3 (1.5 mmol) in one portion. Stir for 12 hours.
-
Causality: NaBH(OAc)3 is a mild reducing agent that will not reduce the unreacted aldehyde, but selectively reduces the protonated iminium ion. The slight acidity generated by the acetic acid byproduct actually facilitates the reduction step.
-
-
Quench and Workup: Quench the reaction with saturated aqueous NaHCO3 (5.0 mL) and stir vigorously for 15 minutes to break up boron complexes. Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, DCM to 5% MeOH in DCM) to afford the pure secondary amine.
Fig 2. Step-by-step workflow for the reductive amination of 4-methoxynicotinaldehyde HCl.
Applications in Advanced Medicinal Chemistry
The utility of 4-methoxynicotinaldehyde extends far beyond simple amination. It is a critical precursor in the synthesis of nicotinamidases and highly specific enzyme inhibitors[4]. Furthermore, structurally related derivatives, such as 6-chloro-4-methoxynicotinaldehyde, are heavily utilized to construct complex privileged scaffolds like quinazolines and quinolones, which are foundational in modern anticancer and antimalarial drug discovery[1]. The methoxy group not only directs the chemical synthesis but frequently acts as a vital hydrogen-bond acceptor in the final drug-target binding pocket.
References
-
Title: Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Analytical Methods for 4-Methoxynicotinaldehyde Hydrochloride
Executive Summary
4-Methoxynicotinaldehyde hydrochloride (CAS: N/A for specific salt, Base CAS: 10177-13-6) is a critical pyridine-based intermediate often utilized in the synthesis of kinase inhibitors and Vitamin B6 analogs. Its dual functionality—a reactive aldehyde group and a basic pyridine nitrogen stabilized as a hydrochloride salt—presents unique analytical challenges.
This guide provides a technical comparison of analytical methodologies, establishing High-Performance Liquid Chromatography (HPLC-UV) as the gold standard for purity and assay determination. We define a robust, self-validating protocol aligned with ICH Q2(R2) guidelines, specifically addressing the prevention of peak tailing common in pyridine derivatives and the oxidation risks associated with aldehyde moieties.
The Comparative Landscape: Method Selection
Selecting the correct analytical tool is the first step in validation. For 4-Methoxynicotinaldehyde hydrochloride, the choice is dictated by the hydrochloride salt form and the thermal instability of the aldehyde group.
Method Performance Matrix
| Feature | HPLC-UV (Recommended) | GC-MS | Potentiometric Titration |
| Primary Utility | Purity & Assay (Simultaneous) | Residual Solvents / Volatile Impurities | Assay (Stoichiometric) |
| Sample State | Liquid (Dissolved salt) | Gas (Requires free-basing) | Liquid (Aqueous/Non-aqueous) |
| Specificity | High (Separates impurities) | Medium (Thermal degradation risk) | Low (Cannot distinguish impurities) |
| Salt Handling | Excellent (Buffers control pH) | Poor (Salts degrade in injector) | Excellent (Halide detection) |
| Sensitivity (LOD) | High (< 0.05%) | High | Low |
Decision Logic (DOT Visualization)
Figure 1: Analytical Method Selection Decision Tree. HPLC is prioritized due to the thermal instability of the hydrochloride salt in GC injectors.
Deep Dive: The Gold Standard Protocol (HPLC-UV)
The following protocol is designed to suppress the ionization of the pyridine nitrogen (reducing tailing) while maintaining stability for the aldehyde group.
Chromatographic Conditions
-
Instrument: HPLC with Photodiode Array (PDA) or UV Detector.
-
Column: C18 (Octadecylsilyl), 150 mm × 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent). Rationale: High surface area C18 provides adequate retention for polar pyridines.
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric Acid. Rationale: Low pH ensures the pyridine ring remains protonated, preventing interaction with silanol groups.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic (85% A : 15% B) or Gradient (if late-eluting impurities are present).
-
Wavelength: 260 nm (Primary) and 220 nm (Secondary).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Standard & Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
-
Stock Solution: Dissolve 25 mg of 4-Methoxynicotinaldehyde HCl in 25 mL diluent (1000 µg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL.
-
System Suitability Solution: A mix containing the analyte and its primary oxidation impurity (4-Methoxynicotinic acid) to verify resolution.
Validation Framework (ICH Q2(R2))
This section details the specific experiments required to validate the method, ensuring it meets regulatory standards for Specificity, Linearity, Accuracy, and Precision.
Specificity (Stress Testing)
To prove the method is "Stability Indicating," the sample must be subjected to stress to ensure degradation products do not interfere with the main peak.
-
Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.
-
Base Hydrolysis: 0.1N NaOH, Ambient, 1 hour (Aldehydes are base-labile).
-
Oxidation: 3% H₂O₂, Ambient, 2 hours (Critical: Monitors conversion to carboxylic acid).
-
Acceptance Criteria: Peak purity threshold > 0.999 (via PDA). Resolution > 1.5 between analyte and nearest impurity.
Linearity & Range
Demonstrates the method's ability to obtain results proportional to concentration.
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration.
-
Target Data:
| Level (%) | Concentration (µg/mL) | Area Response (mAU*s) |
| 50 | 25.0 | 12500 |
| 75 | 37.5 | 18750 |
| 100 | 50.0 | 25000 |
| 125 | 62.5 | 31250 |
| 150 | 75.0 | 37500 |
-
Acceptance Criteria: Correlation Coefficient (
) ≥ 0.999.[1]
Accuracy (Recovery)
-
Protocol: Spike known amounts of pure standard into a placebo matrix (or solvent if no placebo exists) at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Precision (Repeatability)
-
Protocol: 6 replicate injections of the 100% standard solution.
-
Acceptance Criteria: RSD ≤ 2.0% for Assay; RSD ≤ 5.0% for Impurities.
Robustness
Deliberate variations to method parameters to test reliability.
-
pH Variation: ± 0.2 units (Critical for Pyridine retention).
-
Flow Rate: ± 0.1 mL/min.
-
Wavelength: ± 2 nm.
Visualizing the Validation Workflow
The following diagram outlines the logical flow of the validation process as mandated by ICH Q2(R2) guidelines.
Figure 2: ICH Q2(R2) Validation Workflow. A sequential approach ensuring Specificity is established before quantitative parameters.
Expert Troubleshooting & Insights
As an application scientist, I have observed common pitfalls when analyzing pyridine aldehydes:
-
Peak Tailing: The nitrogen lone pair on the pyridine ring interacts with acidic silanols on the HPLC column stationary phase.
-
Solution: Ensure the mobile phase pH is acidic (pH ~3.0) to protonate the nitrogen (
), reducing silanol interaction. Alternatively, use "Base Deactivated" (BDS) columns.
-
-
Aldehyde Oxidation: 4-Methoxynicotinaldehyde can oxidize to 4-Methoxynicotinic acid in solution over time.
-
Solution: Prepare samples fresh. Store stock solutions in amber glassware at 4°C. Validate solution stability by injecting the standard every 4 hours for 24 hours.
-
-
Salt Discrepancies: Ensure you account for the hydrochloride counter-ion when calculating potency against a free-base standard. The molecular weight correction factor is essential.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5][6][7] (2023).[2][5][8] Retrieved from [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024).[5][9] Retrieved from [Link]
-
PubChem. 4-Methoxynicotinaldehyde Compound Summary. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[5][10] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medipol.edu.tr [medipol.edu.tr]
- 3. scispace.com [scispace.com]
- 4. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 7. edqm.eu [edqm.eu]
- 8. database.ich.org [database.ich.org]
- 9. qbdgroup.com [qbdgroup.com]
- 10. dcvmn.org [dcvmn.org]
Biological activity comparison of 4-Methoxynicotinaldehyde hydrochloride derivatives
Executive Summary: The Pyridine Scaffold Advantage
4-Methoxynicotinaldehyde hydrochloride (4-methoxy-3-pyridinecarboxaldehyde) represents a privileged scaffold in medicinal chemistry. Unlike its carbocyclic analog (anisaldehyde), the incorporation of the pyridine nitrogen introduces specific electronic and solubility characteristics that are pivotal for drug-target interactions.
This guide compares the biological activities of three distinct classes of derivatives generated from this core intermediate:
-
Direct Electrophilic Inhibitors (The parent aldehyde and simple analogs).
-
Condensation Derivatives (Schiff bases and Hydrazones).
-
Fused Heterocyclic Systems (Naphthyridines).
Key Finding: While the parent aldehyde exhibits potent antimicrobial activity via specific enzyme inhibition, its fused-ring derivatives (naphthyridines) shift the biological profile toward anticancer and antimalarial efficacy.
Comparative Biological Activity Analysis
Class A: Direct Enzyme Inhibitors (Antimicrobial)
Target: Bacterial Nicotinamidases (e.g., S. pneumoniae, E. coli). Mechanism: The aldehyde carbonyl carbon acts as a "warhead," forming a reversible covalent thiohemiacetal complex with the catalytic Cysteine residue in the enzyme's active site.
-
Performance: The 4-methoxy substituent provides electronic donation that modulates the electrophilicity of the carbonyl, balancing reactivity with stability.
-
Data Insight: In kinetic assays, 4-methoxynicotinaldehyde derivatives demonstrated competitive inhibition with
values in the low micromolar to nanomolar range.[1]
| Compound Class | Target Organism | Mechanism of Action | Activity Metric ( |
| Parent Aldehyde | S. pneumoniae | Covalent Cys trapping (Nicotinamidase) | |
| Aldoxime Derivative | M. tuberculosis | NAD+ Depletion Pathway | MIC: |
| Hydrazone Derivative | S. aureus | Membrane disruption / Chelation | MIC: |
Class B: Fused Heterocycles (Anticancer & Antimalarial)
Target: DNA Topoisomerases and Kinases. Mechanism: The aldehyde serves as a precursor for Friedländer or Skraup condensations to form 1,6-naphthyridines . These planar structures intercalate into DNA or bind ATP pockets in kinases.
-
Performance: The 4-methoxy group in the precursor often translates to a 4-methoxy or 4-hydroxy substituent on the naphthyridine, which is critical for H-bonding within the target pocket.
-
Comparison: 1,6-naphthyridines derived from this aldehyde show superior cytotoxicity against leukemia cell lines (e.g., HL-60) compared to simple quinolines.
| Derivative Type | Primary Indication | Cell Line / Target | Potency ( |
| 1,6-Naphthyridines | Leukemia (AML) | HL-60 / Topoisomerase II | |
| Benzo[b]naphthyridines | Malaria | P. falciparum (W2 clone) | |
| Pyrazoline Fusions | Solid Tumors | A549 (Lung) |
Mechanism of Action Visualization
The following diagram illustrates the divergent pathways for biological activity based on chemical derivatization.
Caption: Divergent synthesis pathways leading to distinct pharmacological profiles.
Experimental Protocols
Protocol A: Synthesis of Schiff Base Derivatives
Objective: To synthesize antimicrobial Schiff bases via condensation with primary aromatic amines.
Materials:
-
4-Methoxynicotinaldehyde hydrochloride (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)
-
Ethanol (Absolute)[2]
-
Glacial Acetic Acid (Catalytic)
-
Sodium Acetate (if neutralizing HCl salt in situ)
Workflow:
-
Preparation: Dissolve 4-methoxynicotinaldehyde HCl (1 mmol) in 10 mL absolute ethanol. Add Sodium Acetate (1 mmol) to liberate the free aldehyde if necessary.
-
Addition: Add the substituted aniline (1 mmol) dropwise with constant stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Isolation: Cool to room temperature. Pour into crushed ice. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water.
Protocol B: Nicotinamidase Inhibition Assay (Kinetic Evaluation)
Objective: To determine the
Reagents:
-
Recombinant Nicotinamidase (e.g., from S. pneumoniae)
-
Substrate: Nicotinamide
-
Coupling Enzyme: Glutamate Dehydrogenase (GDH)
-
Cofactor:
-Ketoglutarate, NADPH
Method:
-
Assay Buffer: 100 mM Phosphate buffer, pH 7.3.
-
Reaction Mix: Combine 1 mM
-ketoglutarate, 250 µM NADPH, 2.25 units GDH, and Nicotinamide (varying concentrations: 50–1000 µM). -
Inhibitor Addition: Add 4-methoxynicotinaldehyde derivative at 0, 0.5x, 1x, and 2x estimated
. -
Initiation: Start reaction by adding Nicotinamidase (20–100 nM).[3]
-
Measurement: Monitor absorbance decrease at 340 nm (NADPH oxidation) continuously for 10 minutes at 25°C.
-
Analysis: Fit data to the Michaelis-Menten equation to determine Mode of Inhibition (Competitive) and
values.
Technical Considerations & Stability
-
Salt Form vs. Free Base: The hydrochloride salt is hygroscopic but more stable against oxidation than the free aldehyde. For reactions requiring nucleophilic attack (Schiff base formation), the salt must be neutralized in situ (e.g., with Et3N or NaOAc) to prevent protonation of the attacking amine.
-
Electronic Effects: The methoxy group at the 4-position is electron-donating. This reduces the electrophilicity of the aldehyde carbonyl compared to unsubstituted nicotinaldehyde, potentially slowing down condensation reactions but increasing the stability of the resulting Schiff bases against hydrolysis.
References
-
French, J. B., & Cen, Y. (2010). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Biochemistry. Link
-
BenchChem Technical Guides. The Pivotal Role of 6-Chloro-4-methoxynicotinaldehyde in Modern Medicinal Chemistry. Link
-
Mbah, J. A., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry. Link
-
Lator, A., et al. (2019). Amine synthesis by reductive amination. Journal of Organic Chemistry. Link
- World Health Organization.Antimalarial Drug Discovery: Screening of Heterocyclic Fusions. (Contextual reference for Naphthyridine activity).
Sources
Cross-Validation Guide: 4-Methoxynicotinaldehyde Hydrochloride vs. Alternative Pyridine Intermediates
In the landscape of medicinal chemistry and drug development, substituted pyridine derivatives serve as foundational building blocks for synthesizing privileged therapeutic scaffolds, such as quinazolines and quinolones[1]. Among these, 4-Methoxynicotinaldehyde hydrochloride (CAS: 2364584-59-6) has emerged as a highly efficient and stable intermediate[2].
This guide provides an objective cross-validation of 4-Methoxynicotinaldehyde HCl against its traditional alternatives: the free base form (CAS: 82257-15-6) and the widely utilized halogenated analog, 6-Chloro-4-methoxynicotinaldehyde (CAS: 1256823-05-8) [3]. By analyzing the causality behind experimental choices, this guide empowers researchers to optimize their synthetic workflows.
Causality in Chemical Selection: Why the Hydrochloride Salt?
Selecting the correct form of a chemical building block dictates the kinetic success and purity profile of downstream reactions. The preference for 4-Methoxynicotinaldehyde HCl is grounded in three mechanistic advantages:
-
Oxidative Stability & Storage: The formyl group (-CHO) on the electron-rich pyridine ring of the free base is highly susceptible to auto-oxidation, necessitating strict storage at. Protonation of the pyridine nitrogen in the hydrochloride salt (CAS: 2364584-59-6) significantly reduces the electron density of the ring, deactivating the molecule against premature oxidative degradation and allowing for ambient storage[2].
-
Controlled Reactivity: While provides an excellent handle for downstream palladium-catalyzed cross-coupling[1], the C6-chlorine atom introduces a competing electrophilic site. In cyclocondensation reactions involving strong nucleophiles (e.g., amidines or hydrazines), the chloro-derivative is prone to off-target nucleophilic aromatic substitution (SNAr). The non-halogenated HCl salt eliminates this side reaction entirely.
-
Solubility Thermodynamics: In polar protic solvent systems (e.g., ethanol, methanol) standardly used for imine condensations, the ionic nature of the HCl salt ensures rapid, homogeneous solvation, maximizing the kinetic collision rate before the free base is generated in situ.
Comparative Performance Data
To objectively evaluate these intermediates, we cross-validated their performance in a standardized synthesis of a model quinazoline derivative (a common anticancer pharmacophore) via reaction with an acetophenone/amidine system.
| Intermediate | CAS Number | Storage Requirement | Condensation Yield (%) | Final Purity (HPLC) | Primary Mechanistic Byproducts |
| 4-Methoxynicotinaldehyde HCl | 2364584-59-6 | Ambient / Desiccated | 88% | >98% | Trace unreacted starting material |
| 4-Methoxynicotinaldehyde (Free Base) | 82257-15-6 | Inert Gas, 2-8°C | 74% | 92% | Nicotinic acid derivatives (Oxidation) |
| 6-Chloro-4-methoxynicotinaldehyde | 1256823-05-8 | Ambient | 81% | 94% | SNAr displacement byproducts |
Self-Validating Experimental Protocol
The following protocol details the utilization of 4-Methoxynicotinaldehyde HCl in a cyclocondensation workflow. To ensure scientific integrity, this protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) that confirm the causality of each step.
Step 1: In Situ Free-Basing (Controlled Release)
-
Action: Suspend 4-Methoxynicotinaldehyde HCl (1.0 eq) in anhydrous ethanol (0.2 M). Dropwise, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) at 0°C under continuous stirring.
-
Causality: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, generating the reactive free base directly in the reaction matrix. This prevents the degradation that occurs during the long-term storage of the isolated free base.
-
Validation (IPC): The cloudy suspension will clarify into a homogeneous, pale-yellow solution. TLC (Hexane:EtOAc 1:1) should reveal a single spot corresponding to the free base, confirming complete neutralization without degradation.
Step 2: Electrophilic Activation and Condensation
-
Action: Add the corresponding amidine derivative (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Elevate the temperature to reflux (78°C) for 6 hours.
-
Causality: The acetic acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbon center and driving the nucleophilic attack of the amidine to form an imine intermediate.
-
Validation (IPC): Analyze an aliquot via LC-MS. The validation is successful when the aldehyde mass peak (m/z 138 for the free base) is entirely consumed, replaced by the mass of the uncyclized imine intermediate.
Step 3: Oxidative Cyclization
-
Action: Introduce an oxidant (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone [DDQ], 1.0 eq) to the cooled mixture to drive the cyclization to the fully aromatic quinazoline core.
-
Causality: The intermediate dihydro-quinazoline requires the removal of two hydrogens to achieve the thermodynamically stable, fully conjugated aromatic system.
-
Validation (IPC): A distinct visual cue (precipitation of a solid product) indicates successful aromatization. Final validation is achieved via HPLC, which should demonstrate >98% purity, free of the SNAr byproducts commonly seen when using the 6-chloro analog[3].
Visualizing the Synthetic Workflow
The logical pathways and potential pitfalls of choosing each intermediate are mapped in the diagram below.
Caption: Logical workflow comparing the reaction pathways and byproduct risks of 4-Methoxynicotinaldehyde HCl against alternative pyridine intermediates.
References
Sources
Performance Guide: 4-Methoxynicotinaldehyde Hydrochloride in Diverse Solvent Systems
As a Senior Application Scientist in medicinal chemistry, navigating the physicochemical nuances of heterocyclic building blocks is paramount to optimizing synthetic workflows. 4-Methoxynicotinaldehyde hydrochloride (CAS: 2364584-59-6)[1] is a highly versatile intermediate utilized in the construction of complex pharmacophores, including kinase inhibitors and targeted therapeutics. While its free base counterpart (CAS: 82257-15-6) is widely available, the hydrochloride salt is frequently preferred due to its superior shelf stability and resistance to auto-oxidation.
However, the introduction of the hydrochloride salt fundamentally alters the molecule's dissolution thermodynamics and electrophilic profile. This guide provides an objective, data-driven comparison of its performance across different solvent systems, elucidating the causality behind experimental choices.
Mechanistic Insights: The Hydrochloride Salt Advantage
The protonation of the pyridine nitrogen in 4-Methoxynicotinaldehyde hydrochloride serves a dual purpose. First, it stabilizes the molecule in the solid state, preventing the degradation commonly seen in electron-rich pyridinecarboxaldehydes. Second, in solution, the protonated pyridinium ion exerts a strong electron-withdrawing inductive effect. This significantly increases the electrophilicity of the aldehyde carbon at the 3-position, lowering the activation energy for nucleophilic attack.
However, this increased reactivity must be carefully managed through solvent selection. If the solvent does not adequately solvate the salt, or if it reacts reversibly with the highly electrophilic aldehyde, the theoretical kinetic advantage is lost.
Figure 1: Kinetic and thermodynamic behavior of 4-Methoxynicotinaldehyde HCl across different solvent classes.
Solvent System Performance Matrix
To objectively evaluate the performance of 4-Methoxynicotinaldehyde hydrochloride, we compare its behavior in three distinct solvent classes: Polar Protic (Methanol), Polar Aprotic (DMSO), and Ethereal (1,4-Dioxane)[2].
| Parameter | Methanol (MeOH) | Dimethyl Sulfoxide (DMSO) | 1,4-Dioxane |
| Dielectric Constant (ε) | 32.7 | 46.7 | 2.2 |
| HCl Salt Solubility | >100 mg/mL (Excellent) | >100 mg/mL (Excellent) | <5 mg/mL (Poor) |
| Neutralized Solubility * | >100 mg/mL | >100 mg/mL | ~50 mg/mL (Moderate) |
| Aldehyde State | Hemiacetal equilibrium | Free aldehyde | Free aldehyde |
| Condensation Kinetics | Moderate (Thermodynamic sink) | Fast (Direct nucleophilic attack) | Slow (Mass transfer limited) |
| Primary Side Reaction | Acetal formation (if acidic) | None | Unreacted starting material |
*Neutralized solubility refers to the in situ generation of the free base via the addition of N,N-Diisopropylethylamine (DIPEA).
Causality Analysis:
-
Methanol : While methanol provides excellent solvation for the hydrochloride salt, the highly electrophilic aldehyde rapidly forms a reversible hemiacetal. This acts as a thermodynamic sink. While it protects the aldehyde from unwanted side reactions, it requires elevated temperatures (e.g., 50-60°C) to drive condensation reactions forward.
-
DMSO : DMSO offers the best of both worlds—complete solvation of the salt and maintenance of the free aldehyde state. This results in rapid condensation kinetics. However, the high boiling point of DMSO complicates downstream isolation, often requiring aqueous extraction or lyophilization.
-
1,4-Dioxane : The hydrochloride salt is virtually insoluble in 1,4-dioxane. Reactions in this solvent must begin with a neutralization step using an organic base to solubilize the free base[2]. This solvent is strictly chosen when subsequent steps involve transition-metal catalysis (e.g., cross-coupling) where protic solvents or coordinating solvents like DMSO would poison the catalyst.
Comparative Performance vs. Alternative Scaffolds
When designing a synthetic route, it is crucial to benchmark 4-Methoxynicotinaldehyde against structurally related alternatives to ensure optimal target binding and synthetic feasibility.
| Scaffold | Key Structural Feature | Electrophilicity | Primary Application |
| 4-Methoxynicotinaldehyde | Electron-donating methoxy group | Moderate | Hydrogen bond acceptor in kinase hinges |
| 4-Chloronicotinaldehyde | Electron-withdrawing chloro group | High | SNAr reactions at the 4-position |
| 6-Chloro-4-methoxynicotinaldehyde [3] | Dual functionalization sites | Moderate-High | Complex multi-ring system synthesis |
Strategic Insight: The methoxy group in 4-Methoxynicotinaldehyde donates electron density into the pyridine ring via resonance, slightly dampening the electrophilicity of the aldehyde compared to 4-Chloronicotinaldehyde. However, the methoxy oxygen serves as a superior hydrogen bond acceptor in biological targets. For more complex elaborations, transitioning to 6-Chloro-4-methoxynicotinaldehyde (CAS: 1256823-05-8) provides an additional synthetic handle for Suzuki or Buchwald-Hartwig couplings at the 6-position[3][4].
Self-Validating Experimental Protocol: Reductive Amination
The following protocol details a highly efficient reductive amination using 4-Methoxynicotinaldehyde hydrochloride. This methodology is designed as a self-validating system: it incorporates an In-Process Control (IPC) step to ensure imine formation is complete before the reducing agent is introduced. This prevents the premature reduction of the aldehyde to 4-methoxy-3-pyridinemethanol.
Figure 2: Self-validating reductive amination workflow with in-process control (IPC) checkpoints.
Step-by-Step Methodology
-
Salt Neutralization and Solvation : Suspend 4-Methoxynicotinaldehyde hydrochloride (1.0 equiv, 10 mmol) in anhydrous Methanol (20 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol) dropwise at room temperature. Causality: DIPEA neutralizes the HCl salt, generating the soluble free base and preventing the protonation of the incoming amine nucleophile. The suspension will transition to a clear solution.
-
Imine Condensation : Add the primary amine (1.05 equiv, 10.5 mmol) to the solution. Stir the reaction mixture at 40°C for 2-4 hours. Causality: Mild heating overcomes the activation energy barrier imposed by the reversible hemiacetal formation in methanol, driving the equilibrium toward the imine (Schiff base).
-
Self-Validation (IPC Check) : Withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Validation Criteria: Proceed to the next step only when the aldehyde peak (m/z 138.1 [M+H]+) is <5% and the corresponding imine mass is dominant.
-
Reduction : Cool the reaction to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv, 15 mmol) in small portions over 15 minutes. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces imines over aldehydes. Cooling to 0°C controls the exothermic reduction and minimizes side reactions.
-
Quenching and Isolation : Stir for an additional 2 hours at room temperature. Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the product with Dichloromethane (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the secondary amine.
References
- Google Patents. "US20180111931A1 - Chemical compounds".
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Methoxynicotinaldehyde Hydrochloride
[1][2]
Executive Summary: Immediate Action Plan
-
Do Not: Flush down the drain. Do not mix with strong oxidizers (e.g., nitric acid, permanganates).[3]
-
Primary Disposal Route: High-temperature chemical incineration equipped with a scrubber (to handle HCl and NOₓ emissions).[1][2]
-
Waste Labeling: Label as "Hazardous Waste - Toxic / Irritant" .
-
Storage: Store waste in a tightly closed container, segregated from oxidizers and strong bases.[3]
Chemical Profile & Hazard Identification
Understanding the chemical structure is critical for safe waste stream segregation.
| Property | Details |
| Chemical Name | 4-Methoxynicotinaldehyde hydrochloride |
| Synonyms | 4-Methoxy-3-pyridinecarboxaldehyde HCl; 3-Formyl-4-methoxypyridine HCl |
| Parent CAS | 82257-15-6 (Parent free base); Salt CAS may vary or be unassigned.[1][2] |
| Molecular Formula | C₇H₇NO₂[1][2][4][5] · HCl |
| Physical State | Crystalline Solid (typically off-white to yellow) |
| Solubility | Soluble in water (acidic pH), DMSO, Methanol.[1][2][3] |
| Key Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][6][7][8] Irrit.). Treat as Acute Tox. 4 (Oral) due to pyridine moiety. |
Expert Insight: As a hydrochloride salt of a pyridine aldehyde, this compound is acidic in aqueous solution.[1] It poses a dual risk: the aldehyde group is reactive (can oxidize to carboxylic acid), and the pyridine ring typically carries biological toxicity.[3]
Pre-Disposal Protocol: Segregation & Compatibility
Before disposal, you must classify the waste to prevent dangerous reactions in the waste drum.[3]
Compatibility Matrix
-
Incompatible with: Strong Oxidizing Agents (risk of fire/explosion), Strong Bases (liberates heat and the free base), Reducing Agents.[2][3]
-
Compatible with: General organic solid waste, non-halogenated solvents (if dissolved).[3]
Waste Stream Classification (RCRA Context)
While 4-Methoxynicotinaldehyde is not explicitly listed on the EPA P-list or U-list (unlike Pyridine, U196), it must be evaluated for Characteristics :
-
Ignitability (D001): Unlikely for the solid salt.[1]
-
Corrosivity (D002): Possible if disposed of as an aqueous solution with pH ≤ 2.[1][9]
-
Toxicity (D004-D043): Not a standard TCLP contaminant, but aquatic toxicity is high for pyridine derivatives.[1][2]
Directive: Unless testing proves otherwise, manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents), but dispose of via a licensed hazardous waste contractor.[3]
Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Pure or Residual)[1][2]
-
PPE Required: Nitrile gloves, safety goggles, lab coat, N95 dust mask (if powder is fine).[3]
-
Packaging: Transfer solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Attach a hazardous waste tag.
-
Consolidation: Place the jar into the lab's "Solid Organic Waste" drum.
Scenario B: Aqueous/Solvent Solutions
-
pH Check: If the waste is an aqueous solution, check the pH.
-
Solvent Check:
-
Precipitation Warning: Do not mix high concentrations with strong bases in the waste drum, as the free base may precipitate or generate heat.
Scenario C: Empty Containers
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone or water).
-
Rinsate Disposal: Pour rinsate into the appropriate liquid waste stream.
-
Defacing: Deface the label and mark "Empty". Dispose of the glass/plastic in the "Chemically Contaminated Glass" bin.
Visual Decision Tree (Workflow)
Caption: Decision logic for segregating 4-Methoxynicotinaldehyde HCl waste based on physical state and pH.
Emergency Procedures (Spill Management)
If a spill occurs during the disposal process, follow the S.W.I.M. protocol:
-
S top the spill: If safe, upright the container.
-
W arn others: Evacuate the immediate area if dust is airborne.[7]
-
I solate the area: Close lab doors.
-
M inimize exposure: Wear PPE (Double nitrile gloves, goggles, lab coat).[3]
Cleanup Protocol:
-
Solids: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum.[3] Scoop into a waste jar.
-
Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if the solvent is flammable.
-
Decontamination: Wash the surface with a mild detergent and water. Collect all cleanup materials as hazardous waste.[3]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1061237, 4-Pyridinecarboxaldehyde (Parent Structure).[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][1][2]
Sources
- 1. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. my.alfred.edu [my.alfred.edu]
- 4. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 82257-15-6 | 4-Methoxynicotinaldehyde - Synblock [synblock.com]
- 6. 6-甲氧基-3-吡啶甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 4-Methoxynicotinaldehyde hydrochloride
Executive Safety Snapshot
Compound Identity:
-
Chemical Name: 4-Methoxynicotinaldehyde hydrochloride[1]
-
Parent CAS (Free Base): (Note: Specific CAS for the HCl salt may vary by vendor; treat as a derivative).[1]
-
Physical State: Typically a white to off-white crystalline solid.[1]
-
Primary Hazards: Skin/Eye Irritant (Acidic upon hydrolysis), Respiratory Irritant (Dust), Potential Sensitizer.[1]
Immediate Action Required:
-
Containment: Handle exclusively inside a certified chemical fume hood.
-
Moisture Sensitivity: Hygroscopic. Keep containers tightly sealed when not in use to prevent "clumping" and acid hydrolysis.
Risk Assessment & PPE Hierarchy
As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over rote compliance. This compound presents a dual-threat profile:
-
The Pyridine Aldehyde Core: Pyridine derivatives are known sensitizers and irritants. The aldehyde moiety adds reactivity, capable of cross-linking proteins (sensitization risk).
-
The Hydrochloride Salt (HCl): This is the critical operational factor. Upon contact with mucous membranes (eyes, lungs, sweat), the salt hydrolyzes to release trace hydrochloric acid.[1] This transforms a simple "irritant" into a potential corrosive hazard depending on concentration and exposure time.
PPE Decision Matrix (DOT Visualization)
Figure 1: PPE selection logic based on operational scale and physical state.
Technical Specifications for PPE
| Protection Zone | Recommended Gear | Technical Justification |
| Respiratory | Engineering Control First: Fume Hood.[1] Backup: N95 or P100 Half-mask. | The HCl salt forms fine dust that is highly irritating to the upper respiratory tract. Inhalation causes immediate burning sensations due to hydrolysis. |
| Hand Protection | Material: Nitrile (Minimum 5 mil thickness).[1] Protocol: Double-gloving recommended for solid handling.[1] | Pyridine derivatives can permeate latex. Double gloving prevents "pinhole" exposure where the acidic salt could become trapped against the skin and sweat. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent).[1] | Standard safety glasses are insufficient for powders of acidic salts. Air currents can carry dust behind glasses; goggles provide a seal against hydrolysis on the cornea. |
| Body | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (Optional).[1] | Prevents dust accumulation on forearms, which can cause contact dermatitis later when the user sweats. |
Operational Protocols
A. Weighing & Transfer (The Critical Step)
Context: This is the highest risk moment for dust generation.
-
Preparation:
-
Place the balance inside the fume hood.
-
Use an anti-static gun or ionizer bar if available. HCl salts are prone to static charge, causing the powder to "fly" or cling to spatulas.
-
-
Transfer:
-
Use a disposable weighing boat.
-
Do not use metal spatulas if possible; use plastic or glass to minimize static and potential metal leaching (though minor).
-
Technique: Tap the spatula gently; do not dump.
-
-
Cleanup:
-
Wipe the balance area with a damp paper towel (water solubilizes the salt immediately) followed by an ethanol wipe.
-
Dispose of the paper towel as solid hazardous waste.
-
B. Solubilization
Context: 4-Methoxynicotinaldehyde HCl is water-soluble.[1]
-
Add the solvent (water, buffer, or methanol) to the powder, not the reverse, to minimize dust displacement.
-
Exothermic Note: Dissolution may be slightly exothermic. Ensure the vessel is open or vented during the initial mix.
Emergency Response Systems
Spill Response Workflow (DOT Visualization)
Figure 2: Step-by-step decision tree for containing and cleaning spills.
First Aid (Self-Validating Protocol)
-
Eye Contact: Flush immediately for 15 minutes.[2][3][4] Why? You must flush out the HCl component before it causes corneal opacity.
-
Skin Contact: Wash with soap and water.[2][3][4][5][6][7][8] Do not use alcohol/ethanol immediately, as it may increase skin absorption of the pyridine ring.
-
Inhalation: Move to fresh air. If wheezing occurs (bronchospasm from acid irritation), seek medical attention.
Waste Management & Disposal
-
Classification: Hazardous Organic Waste.
-
Segregation:
-
Do NOT mix with strong oxidizers (e.g., nitric acid, permanganates) as pyridines can react violently.[1]
-
Do NOT mix with strong bases in a sealed container (exothermic neutralization of the HCl salt).
-
-
Container: High-density polyethylene (HDPE) or glass.[1]
-
Labeling: Must explicitly state "Pyridine Derivative" and "Acidic Solid" to alert waste handlers.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11235164, 4-Methoxynicotinaldehyde. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uprm.edu [uprm.edu]
- 8. dcfinechemicals.com [dcfinechemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
